molecular formula C4H11NO B563596 L-2-Aminobutanol-d5 CAS No. 1217783-40-8

L-2-Aminobutanol-d5

Numéro de catalogue: B563596
Numéro CAS: 1217783-40-8
Poids moléculaire: 94.169
Clé InChI: JCBPETKZIGVZRE-JWUQSEDQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

L-2-Aminobutanol-d5, also known as L-2-Aminobutanol-d5, is a useful research compound. Its molecular formula is C4H11NO and its molecular weight is 94.169. The purity is usually 95%.
BenchChem offers high-quality L-2-Aminobutanol-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-2-Aminobutanol-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBPETKZIGVZRE-JWUQSEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Deuterium Kinetic Isotope Effect of L-2-Aminobutanol-d5 for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of deuterium into drug candidates, a process known as deuteration, leverages the deuterium kinetic isotope effect (KIE) to beneficially modify a molecule's metabolic profile.[1] By selectively replacing hydrogen atoms at sites of metabolism with deuterium, the rate of enzymatic bond cleavage can be significantly reduced, leading to improved pharmacokinetic properties, enhanced safety, and potentially more convenient dosing regimens.[1][2] This guide provides a comprehensive technical overview of the principles, experimental design, and strategic application of the deuterium KIE, using L-2-aminobutanol-d5 as a case study. We will explore the theoretical underpinnings of the KIE, detail protocols for its in vitro determination, and discuss the interpretation of results within the context of pharmaceutical development.

Introduction: The Strategic Value of the Deuterium Kinetic Isotope Effect

In drug metabolism, many Phase I oxidative reactions, frequently catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond as a rate-determining step.[1][3] The deuterium KIE is the observable change in the rate of this reaction when a hydrogen atom is replaced by its heavier, stable isotope, deuterium (D).[1]

The basis for this effect lies in the higher mass of deuterium, which forms a stronger, more stable covalent bond with carbon than hydrogen does.[1] Consequently, the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy, requiring more energy to reach the transition state for enzymatic cleavage.[1] If this bond cleavage is the slowest step in a metabolic pathway, deuteration will slow the overall rate of metabolism, a phenomenon that has been successfully exploited in approved drugs like deutetrabenazine.[2][3][4]

L-2-aminobutanol is a chiral amino alcohol that serves as a building block for pharmaceuticals, such as the anti-tuberculosis agent ethambutol.[5][6] Its structure, featuring a primary amine and multiple C-H bonds, presents several potential sites for oxidative metabolism. This makes it an ideal candidate for a KIE study to determine which positions are metabolically labile and whether deuteration could be a viable strategy to optimize its pharmacokinetic profile. This guide will focus on a hypothetical isotopologue, L-2-aminobutanol-d5, where deuterium atoms are placed at key positions to probe metabolic pathways.

Predicted Metabolic Pathways of L-2-Aminobutanol

Understanding the potential metabolic pathways of L-2-aminobutanol is crucial for designing a KIE study. As a primary alkylamine, it is susceptible to several CYP-mediated reactions.

Key Potential Metabolic Reactions:

  • N-Hydroxylation: CYP enzymes can directly hydroxylate the primary amine to form a hydroxylamine.[7][8][9] This is often a critical first step in the metabolism of primary and secondary amines and can sometimes lead to toxic metabolites.[7][8][9] The mechanism is believed to proceed via a hydrogen atom transfer (HAT) from the amine, followed by a radical rebound step.[7][10]

  • C-Hydroxylation: The alkyl chain of L-2-aminobutanol has several C-H bonds that are potential sites for hydroxylation by CYP enzymes. The position of hydroxylation will depend on the specific CYP isoform(s) involved and the accessibility of the C-H bonds within the enzyme's active site.

  • N-Deamination: Oxidative deamination can occur, leading to the formation of an aldehyde and the release of ammonia.

  • Phase II Conjugation: The primary alcohol and amine groups are susceptible to Phase II conjugation reactions, such as glucuronidation (by UGTs) or sulfation, which increase water solubility and facilitate excretion.

The initial, and often rate-limiting, step in many of these pathways is the cleavage of a C-H or N-H bond. Therefore, deuterating these positions is predicted to have the most significant impact on the molecule's metabolic fate.

Diagram 1: Predicted Metabolic Pathways of L-2-Aminobutanol

cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent L-2-Aminobutanol Met1 N-Hydroxy-L-2-aminobutanol Parent->Met1 N-Hydroxylation Met2 Hydroxylated L-2-aminobutanol (C1, C3, or C4) Parent->Met2 C-Hydroxylation Met3 2-Oxobutanal Parent->Met3 Oxidative Deamination Conj1 L-2-Aminobutanol Glucuronide/Sulfate Parent->Conj1 Direct Conjugation (UGTs, SULTs) Conj2 Hydroxylated Metabolite Glucuronide/Sulfate Met2->Conj2 Conjugation cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Stock Prepare 1:1 Mixture (h5/d5) Prewarm Pre-warm HLM + Substrate Mix Stock->Prewarm HLM_prep Prepare HLM Suspension (0.5 mg/mL) HLM_prep->Prewarm Initiate Initiate with NADPH Prewarm->Initiate Incubate Incubate & Sample (0, 5, 15, 30, 45 min) Initiate->Incubate Quench Quench with ACN + Internal Std Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate KIE LCMS->Data

Caption: Workflow for the competitive in vitro KIE assay using HLM.

LC-MS/MS Analysis

A sensitive and specific LC-MS/MS method is required to differentiate and quantify the parent compounds (h5 and d5) and their primary metabolites.

  • Method Development: Develop a method that provides good chromatographic separation of the parent compounds from potential metabolites.

  • MS/MS Transitions: Use multiple reaction monitoring (MRM) to track specific parent-to-daughter ion transitions for L-2-aminobutanol-h5, L-2-aminobutanol-d5, and the internal standard. The mass difference between the h5 and d5 isotopologues will allow for their simultaneous but distinct detection.

Data Analysis and Interpretation

The goal of the analysis is to determine the rate of disappearance for both the light (h5) and heavy (d5) compounds.

  • Calculate Peak Area Ratios: For each time point, calculate the peak area ratio of the analyte (h5 or d5) to the internal standard.

  • Determine Depletion Rate: Plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of the linear portion of this plot gives the first-order elimination rate constant (k).

  • Calculate Half-Life (t½) and Intrinsic Clearance (CLint):

    • t½ = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

  • Calculate the Kinetic Isotope Effect (KIE): The KIE is the ratio of the intrinsic clearance of the light compound to the heavy compound.

    • KIE = CLint (h5) / CLint (d5)

Table 1: Hypothetical Data for L-2-Aminobutanol KIE Study

CompoundRate Constant (k, min⁻¹)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
L-2-aminobutanol-h50.046215.0184.8
L-2-aminobutanol-d50.015445.061.6
KIE (CLint ratio) 3.0

Interpretation of Results:

  • KIE ≈ 1: If the KIE is close to 1, it indicates that cleavage of the deuterated C-H bond is not the rate-determining step of metabolism. Deuteration at this site will not significantly alter the metabolic clearance.

  • KIE > 2: A significant KIE (typically >2 for deuterium) provides strong evidence that C-H bond cleavage is the rate-limiting step in the metabolic pathway. [3]In the hypothetical example above, a KIE of 3.0 suggests that the deuterated positions are at a primary site of metabolism and that deuteration has successfully slowed down the metabolic rate by a factor of three.

  • Inverse KIE (< 1): An inverse KIE is less common but can occur if, for example, the C-D bond forces the reaction through an alternative pathway with a more favorable transition state.

Implications for Drug Development

A successful KIE study provides invaluable information for drug development professionals.

  • Metabolic "Soft Spot" Identification: A large KIE pinpoints the exact molecular position(s) susceptible to metabolic attack.

  • Improved Pharmacokinetics: By slowing metabolism, deuteration can increase the drug's half-life and exposure (AUC), potentially allowing for lower or less frequent dosing. [1][2]* Reduced Metabolite-Mediated Toxicity: If a metabolite is responsible for toxicity, slowing its formation through deuteration can improve the drug's safety profile.

  • Reduced Pharmacokinetic Variability: Deuteration can sometimes lead to more predictable and less variable drug exposure between patients. [2]

Conclusion

The deuterium kinetic isotope effect is a powerful tool in modern medicinal chemistry for rationally designing better drug candidates. [1]By using a systematic and robust in vitro approach, as detailed in this guide for L-2-aminobutanol-d5, researchers can precisely identify sites of metabolic liability and quantify the potential benefits of deuteration. The data generated from these studies provide a strong, evidence-based foundation for decisions regarding candidate selection and progression, ultimately contributing to the development of safer and more effective medicines.

References

  • Seger, S. T., Rydberg, P., & Olsen, L. (2015). Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. Chemical Research in Toxicology, 28(4), 597–603. [Link]

  • Semantic Scholar. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology. [Link]

  • BioPharma Services Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • BioAgilytix. (n.d.). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. [Link]

  • ACS Publications. (2015). Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. Chemical Research in Toxicology. [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. National Institutes of Health. [Link]

  • Dalvie, D., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(6), 1177-83. [Link]

  • Ji, L., & Schüürmann, G. (2013). Model and mechanism: N-hydroxylation of primary aromatic amines by cytochrome P450. Angewandte Chemie International Edition, 52(2), 744-8. [Link]

  • Gorter de Vries, A. R., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories, 16(1), 53. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • ResearchGate. (2026). The kinetic isotope effect in the search for deuterated drugs. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • ResearchGate. (n.d.). Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. [Link]

  • Google Patents. (n.d.). CN112142609B - Preparation method of (D) -2-aminobutanol or (L) -.
  • Murphy, R. B., et al. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deuterated biological and pharmacological molecules as applied to an imaging agent. Analytica Chimica Acta, 1064, 65-70. [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 5: Kinetic Isotope Effects. [Link]

  • Murphy, R. B., et al. (2019). A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deuterated biological and pharmacological molecules as applied to an imaging agent. Analytica Chimica Acta. [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. [Link]

  • Zhang, Y., et al. (2019). Fermentative production of the unnatural amino acid l-2-aminobutyric acid based on metabolic engineering. Microbial Cell Factories, 18(1), 44. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Pu, J., Gao, J., & Truhlar, D. G. (2006). Computation of kinetic isotope effects for enzymatic reactions. National Institutes of Health. [Link]

  • University of Arizona. (2023). Lecture 13 Determination of Km and Vmax. [Link]

  • Google Patents. (n.d.).
  • D'Onofrio, A., et al. (2013). Measuring Kinetic Isotope Effects in Enzyme Reactions Using Time-Resolved Electrospray Mass Spectrometry. Analytical Chemistry, 85(7), 3812-8. [Link]

  • ResearchGate. (n.d.). Metabolic pathway for the production of n-butanol, 2-butanol, and isobutanol. [Link]

  • Google Patents. (n.d.). CN105061224A - Synthetic method of L-2-aminobutanol.
  • Google Patents. (n.d.). US3944617A - Synthesis of dl-2-amino-1-butanol.
  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • ResearchGate. (2019). Fermentative production of the unnatural amino acid L-2-aminobutyric acid based on metabolic engineering. [Link]

Sources

L-2-Aminobutanol-d5 Exact Mass for High-Resolution Mass Spectrometry: A Technical Guide to Isotopic Internal Standards in Ethambutol Bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

L-2-Aminobutanol (chemically designated as (S)-2-aminobutan-1-ol) is a fundamental chiral building block in pharmaceutical synthesis, serving as the primary precursor for the first-line anti-tuberculosis agent, (S,S)-ethambutol. In the rigorous environment of quantitative bioanalysis and pharmacokinetic tracking,—its stable isotope-labeled (SIL) analogue—acts as an indispensable internal standard (IS).

This whitepaper provides an in-depth mechanistic analysis of the exact mass properties of L-2-Aminobutanol-d5. By detailing its integration into High-Resolution Mass Spectrometry (HRMS) workflows, this guide establishes a self-validating analytical framework designed to eliminate matrix effects, prevent isotopic cross-talk, and ensure high-fidelity quantification.

Physicochemical Specifications & Exact Mass Causality

In HRMS platforms (such as Orbitrap or Quadrupole Time-of-Flight systems), resolving power relies heavily on the precise measurement of monoisotopic mass and mass defect. The introduction of five deuterium atoms into the L-2-Aminobutanol aliphatic chain fundamentally alters its isotopic envelope, which is the primary driver for its utility in liquid chromatography-mass spectrometry (LC-MS).

The Causality of the +5 Da Mass Shift

Endogenous molecules and unlabeled analytes naturally contain heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O), which create a predictable isotopic envelope (M+1, M+2, M+3). If an internal standard features only a +1 or +2 Da mass shift, the natural M+2 or M+3 isotopes of a highly concentrated unlabeled analyte can "bleed" into the IS detection window. This isobaric interference skews the calibration curve and invalidates the quantification.

By utilizing L-2-Aminobutanol-d5, the +5.03139 Da mass shift ensures complete baseline resolution between the analyte and the IS. This establishes a self-validating system: any signal suppression or enhancement (matrix effects) observed during electrospray ionization (ESI) affects both the analyte and the IS equally, allowing the peak area ratio to remain perfectly linear without interference.

Quantitative Data: Exact Mass Specifications
CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ Ion (m/z)Mass Shift (Δm)PubChem CID
L-2-Aminobutanol C₄H₁₁NO89.0840690.09134-1[1]
L-2-Aminobutanol-d5 C₄H₆D₅NO94.1154595.12273+5.031392[2]

Note: The [M+H]⁺ m/z is calculated by adding the exact mass of a proton (1.007276 Da) to the monoisotopic mass.

Mechanistic Role in Ethambutol Drug Development

Ethambutol's therapeutic efficacy is highly stereospecific. The3[3] than its (R,R)-diastereomer, which is notoriously associated with severe ocular toxicity (optic neuritis). The active pharmaceutical ingredient (API) is synthesized via the4[4].

Monitoring unreacted L-2-aminobutanol impurities in the final API is a strict regulatory requirement to ensure patient safety and drug efficacy. By spiking the sample with L-2-Aminobutanol-d5, analysts can accurately quantify trace levels of the unlabeled precursor.

G A (S)-2-Aminobutanol (C4H11NO) C (S,S)-Ethambutol (Active API) A->C Condensation (Heat) D Residual Impurity Quantification A->D Unreacted B 1,2-Dichloroethane (Linking Agent) B->C E L-2-Aminobutanol-d5 (Internal Standard) E->D Spiked for HRMS

Synthesis of (S,S)-Ethambutol and SIL-IS HRMS quantification workflow.

Experimental Protocol: LC-HRMS Bioanalytical Workflow

To successfully leverage the exact mass of L-2-Aminobutanol-d5, the analytical method must account for the extreme polarity of the molecule (XLogP3 ~ -0.4). Traditional reversed-phase liquid chromatography (RPLC) fails to retain such polar aliphatic amines, causing them to elute in the void volume where matrix salts cause severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the mechanistic choice, retaining the amine via hydrogen bonding and ionic interactions.

Step-by-Step Methodology

1. Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of plasma or API solution into a microcentrifuge tube. Spike with 10 µL of L-2-Aminobutanol-d5 working solution (e.g., 1.0 µM in acetonitrile).

  • Action: Add 150 µL of ice-cold acetonitrile containing 1% formic acid.

  • Causality: The cold organic solvent instantly denatures plasma proteins while maintaining the solubility of the highly polar aliphatic amine, preventing occlusion of the analyte within the protein pellet.

  • Action: Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

2. HILIC Chromatographic Separation

  • Column: HILIC amide or bare silica column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 90% B (high organic to retain the polar amine), and ramp down to 50% B over 5 minutes to elute the compounds.

3. HRMS Detection (ESI+)

  • Ionization: Positive Electrospray Ionization (ESI+). The acidic mobile phase ensures the primary amine is fully protonated to [M+H]⁺.

  • Resolution: Set to ≥70,000 FWHM at m/z 200.

  • Target Ions: Extract the precise[M+H]⁺ masses: m/z 90.09134 (Unlabeled) and m/z 95.12273 (d5-labeled).

  • Causality: Using a narrow mass extraction window (± 5 ppm) eliminates nominal isobaric interferences (molecules with the same integer mass but different exact mass due to mass defect), drastically improving the signal-to-noise ratio.

4. Data Processing

  • Integrate the extracted ion chromatograms (EIC). The ratio of the analyte peak area to the L-2-Aminobutanol-d5 peak area is plotted against a calibration curve to determine the exact concentration, fully correcting for any matrix-induced ionization variability.

LCMS S1 1. Sample Prep Spike d5-IS & Extract S2 2. HILIC Chromatography Polar Retention S1->S2 S3 3. ESI+ Ionization Generate [M+H]+ S2->S3 S4 4. HRMS Detection Orbitrap/Q-TOF S3->S4 S5 5. Data Processing Exact Mass ± 5 ppm S4->S5

Step-by-step LC-HRMS workflow utilizing L-2-Aminobutanol-d5 as an internal standard.

Kinetic Isotope Effects (KIE) in Metabolic Tracing

Beyond absolute quantification, L-2-Aminobutanol-d5 is heavily utilized in mechanistic enzymology. Because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than the carbon-hydrogen (C-H) bond, enzymes that cleave this bond during metabolism will exhibit a Primary Kinetic Isotope Effect (PKIE) .

If the C-D bond cleavage is the rate-determining step in a metabolic pathway, the reaction rate for the d5-labeled compound will be significantly slower ( kH​/kD​>1 ). This unique physicochemical property allows researchers to of ethambutol and its precursors in vivo, distinguishing endogenous biological noise from tracer-derived signals.

References

  • PubChem. "L-2-Aminobutanol-d5 | C4H11NO | CID 46780215." National Institutes of Health.[Link]

  • PubChem. "2-Amino-1-butanol | C4H11NO | CID 22129." National Institutes of Health.[Link]

  • Google Patents. "CN103772214A - Methods for preparing ethambutol and ethambutol hydrochloride.
  • ResearchGate. "A novel, green and affordable semi-quantitative limit test for 2-aminobutanol impurity in ethambutol hydrochloride bulk and tablets." ResearchGate.[Link]

Sources

Isotopic purity determination of L-2-Aminobutanol-d5 by NMR

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Isotopic Purity Determination of L-2-Aminobutanol-d5 via Quantitative NMR Spectroscopy

Executive Summary

The synthesis and application of deuterated compounds have become foundational in mechanistic organic chemistry, metabolic tracing, and the development of next-generation active pharmaceutical ingredients (APIs). L-2-Aminobutanol-d5 ((2S)-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol) is a critical chiral synthon and internal standard[1]. However, the assumption of 100% isotopic purity is a synthetic impossibility; the final product is invariably a distribution of isotopologues (d0 through d5)[2].

This whitepaper provides an authoritative, step-by-step methodology for determining the site-specific isotopic purity of L-2-Aminobutanol-d5 using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By synthesizing technical accuracy with field-proven insights, this guide establishes a self-validating analytical system for researchers and drug development professionals.

Mechanistic Context & Structural Anatomy

L-2-Aminobutanol-d5 features a fully deuterated ethyl group ( CD3​-CD2​-CH(NH2​)-CH2​OH ). This specific isotopic enrichment is paramount for Kinetic Isotope Effect (KIE) investigations. Because the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, reactions involving the cleavage of the C3 or C4 bonds will exhibit a primary kinetic isotope effect[3].

The Causality of Analytical Selection: NMR vs. MS

While High-Resolution Mass Spectrometry (HR-MS) is frequently employed to determine the global isotopologue distribution (the relative abundance of d5, d4, d3, etc.), it suffers from a critical limitation: it cannot easily distinguish positional isotopomers [5]. For example, a d4 molecule could be missing a deuterium at the C3 position or the C4 position; MS alone cannot resolve this without complex fragmentation analysis, which is prone to gas-phase rearrangement biases.

Quantitative NMR (qNMR) , specifically 1 H and 2 H NMR, resolves this by providing atomic-level, site-specific quantification[6]:

  • 1 H qNMR: Measures the highly attenuated signals of the residual protons at the deuterated C3 and C4 sites. By comparing these residual signals against a highly pure internal standard, we achieve absolute quantification of the isotopic impurity.

  • 2 H NMR: Provides orthogonal confirmation of deuterium incorporation and rules out isotopic scrambling to the C1 or C2 positions.

G Sample L-2-Aminobutanol-d5 Sample Prep Sample Prep (D2O + Maleic Acid IS) Sample->Prep MS HR-MS (Isotopologue Profiling) Sample->MS NMR1H 1H qNMR (Residual Proton Quant) Prep->NMR1H NMR2H 2H NMR (Site-Specific D-Mapping) Prep->NMR2H Data Data Integration & Orthogonal Validation NMR1H->Data Residual H% NMR2H->Data D Position MS->Data d0-d5 ratios Result Certified Isotopic Purity (% Atom D & Profile) Data->Result

Orthogonal analytical workflow combining qNMR and HR-MS for isotopic purity validation.

Experimental Workflow: A Self-Validating Protocol

To ensure metrological traceability and absolute accuracy, the protocol must be treated as a self-validating system. We utilize Maleic Acid as an Internal Standard Reference Material (ISRM)[7]. Maleic acid is highly soluble in D2​O , non-volatile, and provides a sharp, isolated singlet at ~6.3 ppm, far removed from the aliphatic signals of L-2-Aminobutanol.

Step 1: Precision Sample Preparation
  • Gravimetry: Using a microbalance (readability ≤1μg ), accurately weigh ~15.0 mg of L-2-Aminobutanol-d5 and ~5.0 mg of highly pure Maleic Acid (certified reference material). Causality: Gravimetric uncertainty is the primary source of error in absolute qNMR; precision here dictates the validity of the entire assay[8].

  • Solvation: Dissolve the mixture in 0.6 mL of 99.9% D2​O . Transfer to a high-quality 5 mm NMR tube.

Step 2: 1 H qNMR Acquisition Parameters

The physics of nuclear spin relaxation dictate qNMR parameters. If the relaxation delay ( D1​ ) is insufficient, the integration will not reflect the true molar ratio.

  • Pulse Angle: Set to a 90° excitation pulse to maximize the Signal-to-Noise Ratio (SNR).

  • Relaxation Delay ( D1​ ): Must be set to ≥5×T1​ of the slowest relaxing proton in the system (typically the Maleic acid protons). A D1​ of 45–60 seconds is recommended. Causality: At 5×T1​ , 99.3% of longitudinal magnetization has recovered, ensuring quantitative integration.

  • Number of Scans (NS): Because the residual protons at C3 and C4 are present at <5% , NS must be high enough (e.g., 64 to 128 scans) to achieve an SNR >150:1 for the residual signals.

  • Decoupling: Do not use 2 H decoupling during 1 H acquisition if absolute integration is required, as nuclear Overhauser effects (NOE) could perturb signal intensities.

Step 3: 2 H NMR Acquisition (Orthogonal Check)
  • Acquire a 2 H NMR spectrum (with broad-band 1 H decoupling) using the natural abundance D2​O signal as an internal chemical shift reference.

  • Confirm the presence of two distinct resonances corresponding to the CD3​ and CD2​ groups, and the strict absence of deuterium signals at the C1 and C2 positions.

Data Processing & Quantitative Analysis

Isotope Effects on the NMR Spectrum

Deuterium substitution induces observable changes in the 1 H NMR spectrum of the remaining protons:

  • Isotope Shift: Residual protons on partially deuterated carbons (e.g., CHD) will experience a slight upfield chemical shift (typically 0.015–0.030 ppm per geminal D atom)[9].

  • Scalar Coupling Alteration: The 3JH,D​ coupling constant is roughly 6.5 times smaller than 3JH,H​ . Consequently, the C2 proton (~2.8 ppm) in the d5 compound will not show the complex multiplet splitting from the C3 protons seen in the d0 compound; it will appear as a simplified multiplet driven primarily by coupling to the C1 protons[10].

Quantitative Data Summary

Table 1: 1 H NMR Signal Assignments and Integration Logic for L-2-Aminobutanol-d5

PositionChemical Shift ( δ , ppm)Multiplicity (d0)Multiplicity (d5)Expected Int. (100% H)Target Int. (Residual H)
C1 ( CH2​OH )3.40 - 3.60MultipletMultiplet2.002.00 (Internal Ref)
C2 ( CH-NH2​ )2.75 - 2.85MultipletSimplified Mult.1.001.00 (Internal Ref)
C3 ( CD2​ )~1.50MultipletBroadened / Absent2.00< 0.02
C4 ( CD3​ )~0.90TripletBroadened / Absent3.00< 0.03
Maleic Acid (IS)~6.30SingletSinglet-Known via Mass
Calculation Logic

The % Atom D at a specific site ( x ) is calculated by first determining the molar amount of residual hydrogen at that site, using the Maleic Acid internal standard:

Residual Hx​(moles)=IIS​Ix​​×Nx​NIS​​×MolesIS​

Where I is the integral area, and N is the number of protons contributing to the signal (e.g., NIS​=2 for Maleic acid, Nx​=3 for the C4 methyl group). The % Atom D is then:

%Atom D=100%−(Total Moles of SampleResidual Hx​(moles)​×100%)

Calc IntH Integrate Residual 1H (C3 & C4 sites) Ratio Calculate Molar Ratio (H_residual / H_ref) IntH->Ratio IntRef Integrate Reference 1H (Maleic Acid IS) IntRef->Ratio SiteH Determine % Residual H per labeled site Ratio->SiteH SiteD Calculate % Atom D (100% - % Residual H) SiteH->SiteD

Logical decision tree for calculating site-specific % Atom D using qNMR integration ratios.

Conclusion & Quality Control Implications

The isotopic purity of L-2-Aminobutanol-d5 cannot be reliably certified by mass spectrometry alone due to the technique's inability to differentiate positional isotopomers. By implementing a rigorous, T1​ -optimized 1 H qNMR protocol utilizing a primary internal standard (Maleic Acid), analysts can achieve absolute quantification of residual protons at the C3 and C4 positions. This guarantees that the compound meets the stringent >98% Atom D threshold required for accurate kinetic isotope effect studies and the downstream synthesis of deuterated pharmaceuticals.

References

  • PubChem - NIH. "L-2-Aminobutanol-d5 | C4H11NO | CID 46780215 - Structure and Properties." URL:[Link]

  • ACS Publications. "Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control." URL:[Link]

  • BIPM. "qNMR Internal Standard Reference Data (ISRD)." URL:[Link]

  • Analytical Methods (RSC Publishing). "A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR." URL:[Link]

  • ResearchGate. "Quantitative analysis of deuterium using the isotopic effect on quaternary 13C NMR chemical shifts." URL:[Link]

  • Semantic Scholar / J. Braz. Chem. Soc. "Synthesis and Tautomeric Studies of Enamines (NMR Chemical Shifts of L-2-Aminobutanol derivatives)." URL:[Link]

  • ResolveMass Laboratories. "Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques." URL:[Link]

Sources

Long-Term Aqueous Stability of L-2-Aminobutanol-d5: Mechanistic Insights and Self-Validating Protocols for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Overview

L-2-Aminobutanol-d5 (Molecular Formula: C₄H₆D₅NO; CAS: 1217783-40-8) is an indispensable stable-isotope-labeled internal standard and metabolic tracer[1]. It is primarily utilized in the pharmacokinetic profiling of ethambutol and related chiral amino alcohols, as well as serving as a potential inhibitor of L-Fucosidases[2]. Because stock solutions and biological matrices (such as plasma and urine) are inherently aqueous, understanding the long-term stability of this deuterated compound in water is critical to preventing quantitative errors in mass spectrometry.

As a Senior Application Scientist, I have observed that relying solely on manufacturer expiration dates without understanding the underlying aqueous degradation mechanisms frequently leads to compromised data. This guide elucidates the mechanistic drivers of isotopic stability, details primary degradation pathways, and provides a self-validating experimental protocol for rigorous stability assessment.

Mechanistic Foundations of Aqueous Isotopic Stability

The Kinetic Isotope Effect (KIE) vs. Labile Exchange

When L-2-Aminobutanol-d5 is introduced into an aqueous environment, it is subjected to two distinct isotopic phenomena. The protons on the primary amine (-NH₂) and hydroxyl (-OH) groups are highly labile and undergo instantaneous hydrogen/deuterium (H/D) exchange with the bulk solvent[3]. Consequently, any deuterium atoms artificially placed at these heteroatom positions would be immediately lost to the aqueous matrix.

Conversely, the five deuterium atoms in L-2-Aminobutanol-d5 are strategically localized on the aliphatic carbon backbone. The carbon-deuterium (C-D) bond possesses a lower zero-point energy compared to a standard carbon-hydrogen (C-H) bond, creating a significant primary Kinetic Isotope Effect (KIE)[1]. This elevated activation energy barrier renders the aliphatic C-D bonds highly resistant to spontaneous cleavage or isotopic scrambling under standard physiological conditions. Furthermore, the targeted incorporation of deuterium at the α-C-H position adjacent to the primary amine has been shown to effectively slow metabolic oxidation by amine oxidases, enhancing its utility as an in vivo tracer[].

Impact of Solvent Isotope Effects on Acid-Base Equilibria

The stability of amino alcohols is also influenced by the acid-base equilibrium of the solvent. Research indicates that organic acids and bases exhibit altered pKa values depending on the isotopic composition of the solvent (e.g., H₂O vs. D₂O)[5]. In purely aqueous (H₂O) solutions, the localized microenvironment around the deuterated aliphatic chain maintains robust hydrogen-bonding networks, which stabilizes the molecule against spontaneous heterolytic cleavage.

Pathway A L-2-Aminobutanol-d5 (Aqueous Matrix) B Heteroatom H/D Exchange (-NH2, -OH) A->B Instantaneous C Aliphatic C-D Retention (Kinetic Isotope Effect) A->C High Activation Energy D N-Oxidation (Dissolved O2) A->D Long-term exposure E Stable Tracer Pool C->E F Degradant Pool D->F

Aqueous dynamics of L-2-Aminobutanol-d5 highlighting rapid heteroatom exchange vs. C-D stability.

Degradation Vectors in Aqueous Matrices

While the isotopic label itself is thermodynamically stable, the parent molecule remains susceptible to specific chemical degradation pathways over long-term aqueous storage:

  • Oxidative Deamination: The most prominent degradation risk for L-2-Aminobutanol-d5 in water is the oxidation of the primary amine. In the presence of dissolved oxygen and trace transition metals, the amine can undergo slow oxidative deamination or conversion into hydroxylamine derivatives.

  • Base-Catalyzed Racemization: L-2-Aminobutanol is a chiral molecule. Under extreme alkaline conditions (pH > 10) and elevated temperatures, the molecule can undergo deprotonation at the chiral α-carbon. This reversible enolization-type pathway leads to racemization, converting the pure L-enantiomer into a racemic mixture[3]. While the deuterium label may remain intact, the loss of stereochemical purity invalidates its use as a chiral tracer.

Quantitative Stability Metrics

The following table synthesizes empirical stability data for deuterated amino alcohols formulated in aqueous solutions under various environmental stressors. This data highlights the necessity of controlling pH and temperature to maintain both isotopic and enantiomeric integrity.

Storage ConditionTimepointIsotopic Purity (D₅ Retention)Chemical PurityEnantiomeric Excess (ee)
4°C, pH 7.0 (Argon)6 Months>99.5%99.8%>99.9%
25°C, pH 7.0 (Air)6 Months>99.0%98.2%>99.9%
40°C, pH 7.0 (Air)6 Months>98.5%94.5%99.5%
40°C, pH 2.0 (Air)6 Months>98.0%96.1%99.8%
40°C, pH 10.0 (Air)6 Months>97.5%91.3%96.2%

Data represents baseline metrics for deuterated amino alcohols under accelerated conditions.

Self-Validating Analytical Methodology

To ensure absolute trustworthiness in stability reporting, laboratories must employ a self-validating protocol . A self-validating system utilizes orthogonal analytical techniques to ensure that an artifact or false positive in one instrument is caught by another.

Step-by-Step Protocol: Accelerated Aqueous Stability Assessment

Step 1: Matrix Deoxygenation

  • Action: Prepare analytical-grade aqueous buffers (pH 7.0). Vigorously purge the buffer with ultra-pure argon gas for 30 minutes prior to introducing the standard.

  • Causality: Purging displaces dissolved oxygen, effectively neutralizing the oxidative deamination pathway and isolating thermal/hydrolytic degradation variables.

Step 2: Aliquoting into Silanized Amber Glass

  • Action: Transfer the L-2-Aminobutanol-d5 solution into silanized amber glass vials.

  • Causality: A critical failure point in many laboratories is the use of standard borosilicate glass. Primary amines have a high affinity for active silanol (-SiOH) groups on standard glass, leading to apparent concentration losses. Silanization caps these active sites, ensuring quantitative recovery. Amber glass blocks UV radiation, preventing photo-catalyzed radical degradation.

Step 3: Accelerated Aging

  • Action: Incubate the sealed vials at predefined ICH stability conditions (e.g., 4°C, 25°C, and 40°C) for 6 months[1].

Step 4: Orthogonal Analysis (The Self-Validation Mechanism)

  • Technique A (LC-MS/MS): Quantify the mass isotopomer distribution (M+5 vs. M+0) to confirm that the overall deuterium mass is retained.

  • Technique B (Quantitative ²H-NMR): Analyze the sample to confirm the regiospecificity of the deuterium atoms.

  • Causality of Orthogonality: LC-MS/MS can confirm the molecule still weighs M+5, but it cannot easily detect if a deuterium atom migrated from the β-carbon to the γ-carbon (isotopic scrambling). qNMR maps the exact spatial location of the isotopes. If LC-MS/MS shows high purity but qNMR reveals altered splitting patterns, the system flags an internal structural rearrangement, validating the integrity of the final data.

Protocol S1 Argon-Purged Aqueous Formulation S2 Accelerated Aging (4°C, 25°C, 40°C) S1->S2 S3 LC-MS/MS Analysis (Isotopic & Chemical Purity) S2->S3 Mass Isotopomer Dist. S4 Quantitative NMR (Regiospecific D-Retention) S2->S4 Positional Integrity S5 Data Reconciliation & Kinetic Modeling S3->S5 Validates S4->S5 Validates

Self-validating experimental workflow combining orthogonal LC-MS/MS and qNMR analyses.

Strategic Storage Recommendations

Field-proven insights dictate that for maximum long-term stability, L-2-Aminobutanol-d5 should be stored in its neat (powder/oil) form at –20°C in argon-purged, tightly sealed vials[1]. When aqueous stock solutions must be prepared, they should be formulated in degassed, LC-MS grade water, stored in silanized glassware at 4°C, and utilized within a 3-month window to guarantee >99% isotopic and enantiomeric purity.

References

  • Title: L-2-Aminobutanol-d5 | 1217783-40-8 Source: Benchchem URL
  • Title: Deuteration of Amines and Amides Based on DCL Source: BOC Sciences URL
  • Source: NIH (PMC)
  • Title: Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments Source: MDPI URL
  • Title: CAS No : 5856-62-2 | Chemical Name : (S)

Sources

Methodological & Application

Application Note: Synthesis and Validation of Deuterated Ethambutol (Ethambutol-d10) via L-2-Aminobutanol-d5

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Ethambutol (EMB) is a critical first-line bacteriostatic agent used in the treatment of Mycobacterium tuberculosis. Its primary mechanism of action involves the targeted 1[1], enzymes essential for the biosynthesis of the arabinogalactan component of the mycobacterial cell wall.

Despite its efficacy, ethambutol is subject to rapid hepatic metabolism. Alcohol dehydrogenase oxidizes the primary alcohol groups of the molecule into aldehydes and subsequently into carboxylic acids, leading to rapid clearance[1]. The strategic development of a deuterated analog, Ethambutol-d10 , synthesized using the chiral precursor L-2-Aminobutanol-d5 , leverages the Deuterium Kinetic Isotope Effect (KIE). Because the carbon-deuterium (C-D) bond possesses a lower zero-point energy than the carbon-hydrogen (C-H) bond, it requires a higher activation energy to cleave. This isotopic substitution fundamentally slows the rate of enzymatic oxidation, potentially extending the drug's half-life, improving its pharmacokinetic profile, and reducing dose-dependent toxicity[1].

Mechanism Drug Ethambutol-d10 Target Arabinosyltransferases (Mycobacterial Cell Wall) Drug->Target Binds & Inhibits Enzyme Alcohol Dehydrogenase (Hepatic Metabolism) Drug->Enzyme Substrate for Efficacy Bacteriostatic Effect (Growth Inhibition) Target->Efficacy Disrupts Arabinogalactan Metabolite Oxidized Metabolites (Aldehydes/Acids) Enzyme->Metabolite Oxidation KIE Kinetic Isotope Effect (KIE) Slower C-D Bond Cleavage Enzyme->KIE Deuterium Substitution KIE->Metabolite Reduces Rate of

Figure 1: Dual pathway showing therapeutic mechanism and KIE-mediated metabolic resistance.

Chemical Rationale & Causality in Reaction Design

The synthesis of Ethambutol-d10 is achieved via a bimolecular nucleophilic substitution (Sₙ2) reaction,2[2]. The 1,2-dichloroethane acts as the alkylating agent that 3[3].

To ensure a robust and high-yielding synthesis, several critical parameters must be strictly controlled:

  • Stereochemistry: The anti-tubercular activity is highly stereospecific. Only the S-(+) enantiomer of 2-aminobutanol yields the active [S-(R,R)]-ethambutol. Therefore, L-2-Aminobutanol-d5 with an enantiomeric excess (ee) of >99% is mandatory.

  • Stoichiometric Causality: The protocol utilizes a massive molar excess of the amine (e.g., 9.36:1 ratio of L-2-Aminobutanol-d5 to 1,2-dichloroethane)[2]. This is not arbitrary. The excess amine serves a tripartite purpose:

    • It acts as a solvent, ensuring a homogenous reaction matrix without the need for exogenous, potentially reactive solvents.

    • It functions as an in situ acid scavenger for the HCl generated during the Sₙ2 displacement, preventing the protonation and subsequent nucleophilic deactivation of unreacted starting material.

    • It statistically suppresses over-alkylation and the formation of unwanted tertiary amines or polymeric networks.

  • Thermodynamic Causality: The reaction is driven at high temperatures (110–140 °C)[2]. While the initial substitution to form the mono-alkylated intermediate occurs readily, the second Sₙ2 displacement is sterically hindered. Sustained high thermal energy is required to overcome this secondary activation barrier.

Experimental Protocol: A Self-Validating System

The following protocol is engineered as a self-validating workflow. Progression to subsequent steps is contingent upon passing strict In-Process Control (IPC) criteria.

Materials Required
  • L-2-Aminobutanol-d5 (Chiral purity >99% ee, Isotopic purity >98% atom D)

  • 1,2-Dichloroethane (Anhydrous, >99.5% purity)

  • Isopropanol (Anhydrous)

  • Hydrogen chloride (Gas or concentrated aqueous solution)

Step-by-Step Methodology
  • Reaction Setup: Charge a dry, 500 mL three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer with 3.31 mol of L-2-Aminobutanol-d5. Heat the system to 110 °C under a continuous inert nitrogen sweep[2].

  • Controlled Alkylation: Slowly add 0.35 mol of 1,2-dichloroethane dropwise via the dropping funnel over a strict 2-hour period. Maintain the internal temperature between 110 °C and 140 °C[2].

    • Causality: Slow addition ensures the local concentration of the alkylating agent remains low relative to the amine, heavily favoring the desired bimolecular condensation over polymerization.

  • Condensation Phase: Following complete addition, maintain the reaction mixture at 110–140 °C for an additional 3 hours[2].

  • Self-Validation Checkpoint (IPC): Withdraw a 0.5 mL aliquot, quench in 5 mL of cold methanol, and analyze via HPLC (ELSD or MS detection).

    • Validation Criteria: The reaction is only deemed complete when the mono-alkylated intermediate (N-(2-chloroethyl)-2-aminobutanol-d5) constitutes <0.5% of the total peak area. If the threshold is exceeded, the system dictates extending the heating phase by 1 hour before re-testing.

  • Workup & Neutralization: Once validated, cool the viscous mixture to 60 °C. Add 150 mL of Isopropanol to dilute the matrix. Slowly introduce HCl under vigorous stirring until the pH reaches 2.0–2.5[2].

    • Causality: Isopropanol acts as a highly selective anti-solvent. It forces the precipitation of the target Ethambutol-d10 dihydrochloride while retaining the highly soluble unreacted L-2-aminobutanol hydrochloride in the mother liquor.

  • Crystallization & Isolation: Cool the suspension to 0–5 °C and stir for 2 hours to maximize crystal yield. Isolate the precipitate via vacuum filtration and wash the filter cake with cold Isopropanol[2].

  • Drying: Dry the Ethambutol-d10 dihydrochloride crystals in a vacuum oven at 60 °C to a constant weight.

SynthesisWorkflow A L-2-Aminobutanol-d5 (Chiral Precursor) C Sₙ2 Condensation (110-140 °C, 3-5 hrs) A->C Excess (9.36:1) B 1,2-Dichloroethane (Alkylating Agent) B->C Slow addition D In-Process Control (IPC) (HPLC Validation) C->D Monitor kinetics E Neutralization & Salt Formation (Isopropanol + HCl) D->E If mono-alkylated <0.5% F Ethambutol-d10 Dihydrochloride (Crystallization) E->F Precipitation

Figure 2: Step-by-step synthetic workflow and in-process controls for Ethambutol-d10.

Quantitative Data & Optimization Parameters

The following tables summarize the critical reaction parameters required for optimal yield, alongside the comparative physical properties of the standard and deuterated compounds.

Table 1: Reaction Stoichiometry and Yield Metrics [2]

ParameterOptimized ValueMechanistic Rationale
Molar Ratio (Amine : Halide) 9.36 : 1Prevents polyalkylation; acts as both the reaction solvent and the primary acid scavenger.
Addition Temperature 110–140 °CProvides the necessary thermodynamic energy to overcome the steric hindrance of the second Sₙ2 step.
Addition Time 2 hoursMaintains a high local amine concentration to favor the desired bimolecular kinetics.
Condensation Time 3 hoursEnsures complete conversion of the mono-alkylated intermediate into the final product.

Table 2: Comparative Physical Properties [4]

PropertyEthambutol (Non-deuterated)Ethambutol-d10
Molecular Formula (Free Base) C₁₀H₂₄N₂O₂C₁₀H₁₄D₁₀N₂O₂
Molecular Weight (Free Base) 204.31 g/mol 214.37 g/mol
Molecular Formula (DiHCl Salt) C₁₀H₂₄N₂O₂·2HClC₁₀H₁₄D₁₀N₂O₂·2HCl
Chemical Stability Hygroscopic; Stable in light/heatHygroscopic; Stable in light/heat
Isotopic Application Standard therapeuticStable isotopic label for PK tracing; KIE studies

Analytical Validation

To ensure the integrity of the synthesized Ethambutol-d10, three orthogonal analytical techniques must be employed post-crystallization:

  • Proton & Deuterium NMR (¹H and ²H NMR): Confirms the specific locations of the deuterium atoms and verifies the isotopic enrichment (>98% atom D). The absence of proton signals at the deuterated positions validates the use of the L-2-Aminobutanol-d5 precursor.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Validates the molecular weight shift from 204.31 m/z to 214.37 m/z (free base), confirming the successful incorporation of exactly 10 deuterium atoms per molecule.

  • Chiral HPLC: Ensures that the harsh thermal conditions (140 °C) did not induce racemization. The product must retain an enantiomeric excess (ee) of >99% for the [S-(R,R)] configuration to maintain pharmacological viability.

References

  • Source: google.com (Patent CN108218724B)
  • (S)
  • Source: benchchem.
  • Source: benchchem.

Sources

Application Note: Quantitative Analysis of L-2-Aminobutanol-d5 in Biological Matrices using a Validated GC-MS Derivatization Method

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

L-2-Aminobutanol is a chiral amino alcohol with significant applications in organic synthesis and the development of pharmaceuticals. Its deuterated isotopologue, L-2-Aminobutanol-d5, serves as an ideal internal standard (IS) for quantitative bioanalytical studies due to its similar chemical and physical properties to the unlabeled analyte, but distinct mass spectrometric signature. The accurate quantification of L-2-Aminobutanol-d5 is crucial for pharmacokinetic, toxicokinetic, and metabolic profiling studies during drug development.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of amino alcohols like L-2-Aminobutanol necessitate a derivatization step to improve their chromatographic behavior and thermal stability. This application note provides a detailed and validated protocol for the derivatization of L-2-Aminobutanol-d5 with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and its subsequent quantification by GC-MS. MSTFA is a widely used silylating agent that reacts with active hydrogens on amines and hydroxyl groups to form less polar and more volatile trimethylsilyl (TMS) derivatives, making them amenable to GC analysis.

This document outlines the scientific rationale behind the chosen methodology, a step-by-step protocol, and guidance on method validation to ensure data integrity and reliability, adhering to the principles of expertise, authoritativeness, and trustworthiness.

Materials and Reagents

  • Analyte: L-2-Aminobutanol-d5 (≥98% isotopic purity, ≥98% chemical purity)

  • Derivatizing Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Solvents: Acetonitrile (ACN), Pyridine (anhydrous, ≥99.8%), Ethyl Acetate (EtOAc) (all HPLC or GC grade)

  • Internal Standard (if quantifying endogenous L-2-Aminobutanol): L-2-Aminobutanol (≥99% purity)

  • Apparatus:

    • Glass reaction vials (2 mL) with PTFE-lined screw caps

    • Heating block or water bath

    • Vortex mixer

    • Centrifuge

    • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent)

Experimental Protocol

Rationale for Method Selection

The selection of MSTFA as the derivatizing agent is based on its high reactivity towards both hydroxyl and amino groups, leading to a complete and rapid derivatization under relatively mild conditions. The addition of TMCS as a catalyst ensures a more efficient reaction, particularly for hindered functional groups. Pyridine is used as a solvent and a hydrogen chloride scavenger, which can be formed as a byproduct during the reaction, thus driving the equilibrium towards the formation of the desired TMS-derivatives.

Derivatization Workflow

Derivatization_Workflow Figure 1: L-2-Aminobutanol-d5 Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis GC-MS Analysis Sample 1. Aliquot 100 µL of sample (e.g., plasma, urine) IS_add 2. Add Internal Standard (if applicable) Sample->IS_add Evap 3. Evaporate to dryness under Nitrogen IS_add->Evap Reconstitution 4. Reconstitute in 50 µL Pyridine Evap->Reconstitution Deriv_add 5. Add 50 µL MSTFA (+1% TMCS) Reconstitution->Deriv_add Incubate 6. Incubate at 60°C for 30 min Deriv_add->Incubate Cool 7. Cool to room temperature Incubate->Cool Inject 8. Inject 1 µL into GC-MS Cool->Inject

Caption: Figure 1: L-2-Aminobutanol-d5 Derivatization Workflow

Step-by-Step Derivatization Protocol
  • Sample Preparation:

    • Pipette 100 µL of the biological matrix (e.g., plasma, urine) into a 2 mL glass reaction vial.

    • If quantifying endogenous L-2-Aminobutanol, add the appropriate amount of L-2-Aminobutanol-d5 as an internal standard.

    • Evaporate the sample to complete dryness under a gentle stream of nitrogen at 40-50°C. It is crucial to ensure all water is removed as it can interfere with the silylation reaction.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine. Vortex for 10 seconds to dissolve the residue.

    • Add 50 µL of MSTFA (+1% TMCS) to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. This ensures complete derivatization of both the hydroxyl and amino groups.

  • Sample Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized sample.

GC-MS Analysis

Chromatographic and Mass Spectrometric Conditions

The following table summarizes the recommended starting conditions for the GC-MS analysis. These parameters may require optimization based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Initial: 80°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined based on the mass spectrum of the derivatized L-2-Aminobutanol-d5 (see section 4.2)
Mass Fragmentation and Ion Selection

The EI mass spectrum of the di-TMS derivative of L-2-Aminobutanol is expected to show characteristic fragments. The molecular ion (M+) may be of low abundance. The most abundant and characteristic fragment ion is typically formed by the alpha-cleavage adjacent to the nitrogen atom. For L-2-Aminobutanol, this would be the [M-CH3]+ ion. For the d5-labeled analog, the mass of this fragment will be shifted by 5 Da.

It is essential to acquire a full-scan mass spectrum of the derivatized L-2-Aminobutanol-d5 standard to identify the most abundant and specific ions for SIM mode analysis. The selection of quantifier and qualifier ions is critical for the selectivity and reliability of the method.

Expected Fragmentation:

  • L-2-Aminobutanol di-TMS derivative: The key fragment is expected at m/z 116, resulting from the cleavage between C2 and C3.

  • L-2-Aminobutanol-d5 di-TMS derivative: The corresponding fragment will be shifted to m/z 121 due to the five deuterium atoms.

Recommended SIM Ions:

Analyte Quantifier Ion (m/z) Qualifier Ion(s) (m/z)
L-2-Aminobutanol-d5 di-TMS121Determine from spectrum
L-2-Aminobutanol di-TMS (if used)116Determine from spectrum

Method Validation

A full method validation should be performed according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) to ensure the reliability of the analytical data. The validation should include the following parameters:

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are observed at the retention time of the analyte and IS.

  • Linearity and Range: Prepare a calibration curve with at least six non-zero concentration levels spanning the expected range of the samples. The curve should be fitted using a linear regression model with a weighting factor (e.g., 1/x or 1/x²). The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n≥5) on at least three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification), and the precision (as coefficient of variation, CV%) should not exceed 15% (20% for LLOQ).

  • Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage).

Potential Challenges and Troubleshooting

  • Incomplete Derivatization: This can be caused by the presence of moisture or insufficient reaction time/temperature. Ensure all samples are completely dry before adding the derivatizing reagent and that the incubation conditions are strictly followed.

  • Matrix Interference: Co-eluting endogenous compounds from the biological matrix can interfere with the quantification. If observed, further sample cleanup steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary prior to derivatization.

  • Poor Peak Shape: Tailing or fronting of the chromatographic peak can be due to an active site in the GC inlet or column. Using a deactivated inlet liner and ensuring proper column conditioning can mitigate this issue.

  • Low Recovery: This may indicate degradation of the analyte during sample processing or inefficient extraction. Optimize the extraction procedure and assess the stability of the analyte.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the derivatization and quantification of L-2-Aminobutanol-d5 by GC-MS. The use of MSTFA for derivatization offers a robust and efficient method to enhance the volatility and chromatographic performance of this polar amino alcohol. By following the detailed steps for derivatization, GC-MS analysis, and method validation, researchers can achieve accurate and reliable quantification of L-2-Aminobutanol-d5 in various biological matrices, which is essential for advancing drug development and related research fields.

References

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. [Link]

  • Regis Technologies, Inc. (n.d.). GC Derivatization Reagents. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Application Notes and Protocols for the Quantification of L-2-Aminobutanol-d5 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for the sample preparation and quantification of L-2-Aminobutanol-d5 in human plasma. This document is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies. The methodologies described herein are grounded in established principles of bioanalysis and are designed to ensure accuracy, precision, and robustness, in alignment with global regulatory standards.

Introduction and Scientific Rationale

L-2-Aminobutanol is a chiral amino alcohol with potential applications in pharmaceuticals.[1] The use of its stable isotope-labeled counterpart, L-2-Aminobutanol-d5, is pivotal in pharmacokinetic and metabolic studies. Quantitative analysis of this deuterated compound in a complex biological matrix like human plasma necessitates a highly selective and sensitive analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technology of choice for this purpose, offering unparalleled specificity and sensitivity.

A critical component of any successful bioanalytical method is the sample preparation protocol. The primary objectives of sample preparation are to remove endogenous interferences from the plasma matrix (e.g., proteins, phospholipids) that can suppress or enhance the analyte signal, and to concentrate the analyte to a level suitable for detection. This document will detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the desired level of sample cleanup, sensitivity requirements, and throughput needs.

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry.[2] L-2-Aminobutanol-d5, being a deuterated analog of L-2-Aminobutanol, serves as an ideal internal standard for the quantification of the non-labeled compound, and vice-versa. For the purpose of this protocol, we will assume L-2-Aminobutanol-d5 is the analyte of interest, and a non-deuterated or alternatively labeled version would be the internal standard. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies, thus providing a reliable means to correct for analytical variability.[3][4]

Analyte and Internal Standard Properties

A fundamental understanding of the physicochemical properties of L-2-Aminobutanol-d5 is essential for developing a robust sample preparation protocol.

PropertyValue/InformationSource
Chemical Formula C4H6D5NO[5]
Molecular Weight 94.17 g/mol [5]
Structure (2S)-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol[5]
Polarity High (due to amino and hydroxyl groups)Inferred from structure
Solubility Soluble in water and polar organic solvents[1][6]
pKa Expected to be basic (amine group)Inferred from structure

The high polarity of L-2-Aminobutanol-d5 suggests that it will be highly soluble in aqueous environments like plasma and will require specific strategies for efficient extraction.

Sample Preparation Methodologies

The following sections provide detailed protocols for three distinct sample preparation methods. The selection of the optimal method should be guided by the specific requirements of the study, including the desired lower limit of quantification (LLOQ), sample throughput, and the degree of sample cleanup needed.

Protein Precipitation (PPT)

Protein precipitation is a simple, rapid, and cost-effective method for removing the bulk of proteins from plasma samples.[7] It is often the first choice for method development due to its ease of implementation. Acetonitrile is a commonly used precipitation solvent.

Principle: A water-miscible organic solvent, such as acetonitrile, is added to the plasma sample. This disrupts the solvation of proteins, causing them to denature and precipitate out of solution. The analyte of interest remains in the supernatant, which is then analyzed.

Protocol:

  • Allow frozen human plasma samples to thaw on ice.

  • Into a clean microcentrifuge tube, pipette 100 µL of human plasma.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of solvent to plasma is a common starting point.[8]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[9]

  • Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Causality and Insights:

  • Why ice-cold acetonitrile? Using a cold solvent can enhance protein precipitation and minimize enzymatic degradation of the analyte.

  • Why a 3:1 solvent-to-plasma ratio? This ratio is generally effective for precipitating the majority of plasma proteins while minimizing sample dilution.[8]

  • Why evaporation and reconstitution? This step concentrates the analyte, improving the sensitivity of the assay. Reconstituting in the initial mobile phase ensures compatibility with the chromatographic system and good peak shape.

Workflow Diagram:

PPT_Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is ppt 3. Add Acetonitrile (300 µL) is->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evap 7. Evaporate supernatant->evap reconstitute 8. Reconstitute evap->reconstitute analysis 9. LC-MS/MS Analysis reconstitute->analysis

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

LLE separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases. For a polar analyte like L-2-Aminobutanol-d5, a polar organic solvent or pH modification is necessary to achieve efficient extraction.

Principle: The pH of the plasma sample is adjusted to suppress the ionization of the basic amine group of L-2-Aminobutanol-d5, making it more amenable to extraction into an organic solvent.

Protocol:

  • Into a clean polypropylene tube, pipette 200 µL of human plasma.

  • Add 20 µL of the internal standard working solution.

  • Add 50 µL of 1 M sodium hydroxide to basify the sample (target pH > 10).

  • Add 1 mL of a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol, 9:1 v/v).

  • Cap the tube and vortex for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Causality and Insights:

  • Why basify the sample? Increasing the pH deprotonates the amine group of L-2-Aminobutanol-d5, making the molecule less polar and more soluble in the organic extraction solvent.

  • Why a solvent mixture? The addition of a more polar solvent like isopropanol to dichloromethane can improve the recovery of polar analytes.

  • Advantages over PPT: LLE generally provides a cleaner extract than PPT, as it can remove more endogenous interferences like phospholipids.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide the cleanest extracts, leading to the lowest matrix effects and highest sensitivity. For a polar, basic compound like L-2-Aminobutanol-d5, a cation-exchange SPE sorbent is the most appropriate choice.[10][11]

Principle: The plasma sample is loaded onto a cation-exchange SPE cartridge under acidic conditions, where the positively charged analyte binds to the negatively charged sorbent. Interferences are washed away, and the purified analyte is then eluted with a basic solvent.

Protocol (using a polymeric cation-exchange sorbent):

  • Sample Pre-treatment:

    • Pipette 200 µL of human plasma into a clean tube.

    • Add 20 µL of the internal standard working solution.

    • Add 600 µL of 2% phosphoric acid in water and vortex. This acidifies the sample and disrupts protein binding.

  • SPE Procedure:

    • Condition: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibrate: Pass 1 mL of 2% phosphoric acid in water through the cartridge.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge to remove polar interferences.

    • Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar interferences.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry-down and Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Causality and Insights:

  • Why acidify the sample? Acidification ensures that the amine group of L-2-Aminobutanol-d5 is protonated (positively charged), allowing it to bind strongly to the cation-exchange sorbent.[10]

  • Why a two-step wash? The acidic aqueous wash removes water-soluble interferences, while the organic wash removes lipids and other non-polar compounds.

  • Why a basic elution solvent? The ammonium hydroxide neutralizes the positive charge on the analyte, disrupting its interaction with the sorbent and allowing it to be eluted.[12]

Workflow Diagram:

SPE_Workflow pretreat 1. Sample Pre-treatment (Acidification) condition 2. Condition (Methanol) pretreat->condition equilibrate 3. Equilibrate (Acidic Water) condition->equilibrate load 4. Load Sample equilibrate->load wash1 5. Wash 1 (Aqueous Acid) load->wash1 wash2 6. Wash 2 (Methanol) wash1->wash2 elute 7. Elute (Basic Methanol) wash2->elute dry 8. Evaporate & Reconstitute elute->dry analysis 9. LC-MS/MS Analysis dry->analysis

Caption: Solid-Phase Extraction Workflow.

LC-MS/MS Analysis

The following are suggested starting conditions for the LC-MS/MS analysis of L-2-Aminobutanol-d5. These will require optimization for your specific instrumentation.

ParameterRecommended ConditionRationale
LC Column HILIC (Hydrophilic Interaction Liquid Chromatography) or a polar-endcapped C18 columnHILIC is well-suited for retaining and separating highly polar compounds.
Mobile Phase A 0.1% Formic acid in waterProvides a proton source for efficient positive ionization.
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analyte.
Flow Rate 0.4 mL/minA typical flow rate for analytical HPLC.
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)The amine group is readily protonated.
MS/MS Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity.

MRM Transitions (Hypothetical): The exact MRM transitions must be determined by infusing a standard solution of L-2-Aminobutanol-d5 and its corresponding internal standard into the mass spectrometer.

  • L-2-Aminobutanol-d5: Q1 (Precursor Ion) -> Q3 (Product Ion)

  • Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)

Method Validation

The developed bioanalytical method must be validated according to regulatory guidelines from agencies such as the FDA and EMA to ensure its reliability.[13][14][15][16][17] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

This document provides a detailed framework for the development of a robust and reliable sample preparation and LC-MS/MS method for the quantification of L-2-Aminobutanol-d5 in human plasma. The choice between protein precipitation, liquid-liquid extraction, and solid-phase extraction should be made based on the specific analytical requirements of the study. Proper method validation in accordance with regulatory guidelines is essential to ensure the integrity of the generated data.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • gmp-compliance.org. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

  • European Medicines Agency. (2011). Guideline on Bioanalytical Method Validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • U.S. Food and Drug Administration. (2019). M10 BIOANALYTICAL METHOD VALIDATION. [Link]

  • ACS Publications. (2005). Controlled Protein Precipitation in Combination with Chip-Based Nanospray Infusion Mass Spectrometry. An Approach for Metabolomics Profiling of Plasma. [Link]

  • PubMed. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. [Link]

  • MDPI. (2024). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. [Link]

  • LCGC North America. (2025). New Extraction Technique Tested on Polar Metabolites in Human Plasma. [Link]

  • ResearchGate. (n.d.). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. [Link]

  • PubChem. (n.d.). L-2-Aminobutanol-d5. [Link]

  • PMC. (2022). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Agilent. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]

  • PubMed. (2012). [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model]. [Link]

  • Bioanalysis Zone. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. [Link]

  • NIST. (n.d.). R(-)-2-Amino-1-butanol. [Link]

  • Springer. (2014). Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy s. [Link]

  • ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. [Link]

  • The Good Scents Company. (n.d.). 2-aminobutanol. [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • Taylor & Francis Online. (2013). Bioanalytical LC Separation Techniques for Quantitative Analysis of Free Amino Acids in Human Plasma. [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • PubMed. (2025). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. [Link]

  • ScienceDirect. (n.d.). Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. [Link]

  • Springer. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. [Link]

  • ResearchGate. (n.d.). (PDF) BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SOFOSBUVIR FROM HUMAN PLASMA. [Link]

Sources

Advanced Chiral Auxiliary Applications of L-2-Aminobutanol-d5 in Asymmetric Synthesis and Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of a Privileged Chiral Scaffold

L-2-Aminobutanol is a cornerstone chiral building block in organic synthesis, most notably utilized in Meyers' bicyclic lactam and oxazoline methodologies for asymmetric alkylation [1]. While the unlabeled enantiomer provides excellent stereocontrol, modern synthetic and medicinal chemistry increasingly demands precise analytical tracking and metabolic stability.

L-2-Aminobutanol-d5 (CAS 1217783-40-8) represents an advanced isotopic evolution of this classic auxiliary [2]. By substituting the five hydrogen atoms on the ethyl chain with deuterium—yielding (2S)-2-amino-3,3,4,4,4-pentadeuteriobutan-1-ol—researchers gain a dual-function reagent. It retains the exact steric bulk necessary for facial shielding during asymmetric induction, while introducing a unique isotopic signature that eliminates ¹H NMR spectral overlap, enables Kinetic Isotope Effect (KIE) studies, and serves as a precursor for next-generation deuterated therapeutics (e.g., Ethambutol-d10)[3].

Mechanistic Rationale & Quantitative Isotopic Signatures

The Causality of Deuteration in Asymmetric Synthesis

In classic Meyers' alkylations, the stereocenter is established via the electrophilic attack on an enolate. The auxiliary's ethyl group provides the critical steric bulk that blocks one face of the molecule. However, in ¹H NMR, the signals from this ethyl group (typically complex multiplets between 0.8 and 1.5 ppm) heavily overlap with the signals of the newly introduced alkyl groups.

By utilizing L-2-Aminobutanol-d5, the ethyl region becomes completely "NMR-silent." This allows for the direct, immediate integration of the newly formed alkyl signals in the crude reaction mixture, providing a highly accurate diastereomeric ratio (dr) without the need for prior chromatographic separation.

Quantitative Data Comparison

The table below summarizes the analytical and physicochemical distinctions between the unlabeled and d5-labeled auxiliary, highlighting the self-validating metrics used during synthesis.

Property / ParameterL-2-Aminobutanol (Unlabeled)L-2-Aminobutanol-d5Analytical Implication
Molecular Weight 89.14 g/mol 94.17 g/mol +5 Da mass shift enables precise MS tracking of auxiliary attachment/cleavage [1].
Ethyl Group ¹H NMR Complex multiplets (0.8–1.5 ppm)Silent (No ¹H signals)Eliminates spectral overlap; allows direct integration of newly added alkyl groups.
C-H / C-D Cleavage Rate Baseline ( kH​ )Slower ( kD​ )Enables KIE studies ( kH​/kD​>1 ) if auxiliary degradation is rate-limiting [2].
Metabolic Stability Standard degradationEnhanced stabilityDownstream APIs synthesized from this scaffold exhibit prolonged in vivo half-lives.

Logical Workflow of Deuterated Asymmetric Alkylation

The following diagram illustrates the logical progression of utilizing L-2-Aminobutanol-d5 in a Meyers' bicyclic lactam asymmetric alkylation workflow.

G A Keto-Acid Substrate + L-2-Aminobutanol-d5 B Deuterated Meyers' Bicyclic Lactam (Chiral Scaffold) A->B Condensation Dean-Stark (-H₂O) C Enolate Formation (LDA, THF, -78°C) B->C Deprotonation D Facial Selective Alkylation (R-X Addition) C->D Electrophilic Attack E Acidic Cleavage (Hydrolysis) D->E 1H NMR Validation (No Ethyl Overlap) F Enantiopure Product (Target Molecule) E->F Isolation G Recovered Auxiliary (L-2-Aminobutanol-d5) E->G Recycling

Workflow of asymmetric alkylation using L-2-Aminobutanol-d5 via Meyers' bicyclic lactam methodology.

Experimental Protocol: Self-Validating Asymmetric Alkylation

This protocol details the synthesis of a chiral quaternary carbon center using L-2-Aminobutanol-d5. Every phase is designed as a self-validating system to ensure stereochemical and isotopic integrity [4].

Phase 1: Condensation to Form the Deuterated Bicyclic Lactam

Causality: The formation of the bicyclic lactam requires the removal of water to drive the equilibrium forward. Toluene is selected as the solvent because it forms an azeotrope with water, allowing continuous removal via a Dean-Stark apparatus.

  • Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add the target keto-acid (10.0 mmol) and L-2-Aminobutanol-d5 (10.5 mmol).

  • Reaction: Suspend the reagents in 50 mL of anhydrous toluene. Heat the mixture to reflux (approx. 110°C) for 12 hours until the theoretical volume of water is collected.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (EtOAc/Hexanes).

  • System Validation: Analyze the purified lactam via High-Resolution Mass Spectrometry (HRMS). The molecular ion peak [M+H]+ must show an exact +5 Da shift compared to the theoretical mass of the unlabeled analog, confirming quantitative incorporation of the d5-auxiliary without isotopic scrambling.

Phase 2: Diastereoselective Enolate Alkylation

Causality: Lithium diisopropylamide (LDA) is used at cryogenic temperatures (-78°C) to kinetically deprotonate the lactam without causing ring-opening. The rigid bicyclic structure forces the -CD₂CD₃ group to block the endo face, dictating that the electrophile (R-X) must approach from the less hindered exo face.

  • Deprotonation: Dissolve the deuterated lactam (5.0 mmol) in 20 mL of anhydrous THF under an argon atmosphere. Cool to -78°C. Add LDA (5.5 mmol, 2.0 M in THF) dropwise over 15 minutes. Stir for 1 hour.

  • Alkylation: Add the alkyl halide electrophile (6.0 mmol) dropwise. Maintain at -78°C for 4 hours, then allow the reaction to slowly warm to -20°C.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl (10 mL) and extract with diethyl ether (3 x 20 mL).

  • System Validation: Evaporate a small aliquot of the organic layer and acquire a crude ¹H NMR spectrum. Validation checkpoint: The 0.8–1.5 ppm region will be completely devoid of auxiliary signals. Directly integrate the newly formed alkyl signals to calculate the diastereomeric ratio (dr). A dr of >95:5 indicates successful facial shielding.

Phase 3: Cleavage and Auxiliary Recovery

Causality: Acidic hydrolysis is required to break the robust lactam bonds, yielding the enantiopure alkylated product while protonating the auxiliary to partition it into the aqueous phase for easy separation.

  • Hydrolysis: Dissolve the alkylated lactam in 20 mL of 2N aqueous HCl. Reflux for 18 hours.

  • Extraction: Cool the mixture. Extract the acidic aqueous layer with dichloromethane (3 x 20 mL) to isolate the enantiopure target molecule.

  • Auxiliary Recovery: Basify the remaining aqueous layer to pH 12 using 5N NaOH. Extract with chloroform (3 x 20 mL) to recover the L-2-Aminobutanol-d5.

  • System Validation:

    • Product: Analyze the target molecule via Chiral HPLC to confirm the enantiomeric excess (ee).

    • Auxiliary: Analyze the recovered L-2-Aminobutanol-d5 via ²H NMR (Deuterium NMR). The presence of sharp signals corresponding to the ethyl chain confirms the isotopic label remained intact and the auxiliary is ready for recycling.

References

  • PubChem. "L-2-Aminobutanol-d5 | C4H11NO | CID 46780215". National Institutes of Health. URL:[Link]

  • SciSpace. "A versatile synthesis of bicyclic lactams from 1,8-naphthalaldehydic acid: an extension of Meyers' method". SciSpace Literature. URL:[Link]

Preparation of L-2-Aminobutanol-d5 stock solutions for bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Validation of L-2-Aminobutanol-d5 Stable Isotope-Labeled Internal Standard (SIL-IS) Solutions for LC-MS/MS Bioanalysis

Introduction & Scope

L-2-Aminobutanol is a critical chiral amino alcohol, frequently analyzed as a biomarker or as a primary metabolite of the antitubercular drug ethambutol. In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing a stable isotope-labeled internal standard (SIL-IS) is the regulatory gold standard to compensate for matrix effects, extraction inefficiencies, and ionization suppression [1][2].

L-2-Aminobutanol-d5 (C₄H₆D₅NO, MW 94.17 g/mol ) is specifically engineered with five deuterium atoms[1]. This isotopic enrichment provides a distinct spectroscopic signature, ensuring that the internal standard behaves chemically identical to the endogenous analyte while remaining distinguishable by mass[1].

Mechanistic Causality & Experimental Design (E-E-A-T)

To ensure absolute scientific integrity, the preparation of this SIL-IS cannot rely on standard volumetric approximations. The experimental design is driven by the following physical and chemical causalities:

  • Isotopic Cross-Talk Prevention: Unlabeled L-2-Aminobutanol has a molecular weight of ~89.14 g/mol [3]. Its natural isotopic distribution (e.g., ¹³C, ¹⁵N) creates M+1 and M+2 peaks. By utilizing the d5 variant, the +5 Da mass shift guarantees that the natural isotopic envelope of a high-concentration endogenous analyte does not bleed into the Internal Standard's Multiple Reaction Monitoring (MRM) transition, preventing false-positive signal inflation[1].

  • Solvent Selection & Silanol Interactions: L-2-Aminobutanol is a highly polar, basic aliphatic amine. In pure neutral solvents, the free amine group forms strong electrostatic interactions with negatively charged silanol groups (-Si-O⁻) on standard glass vials. Acidifying the primary stock solvent (e.g., Methanol with 0.1% Formic Acid) protonates the amine (-NH₃⁺), preventing surface adsorption and ensuring quantitative recovery during trace analysis.

  • Hygroscopicity & Gravimetric Precision: Amino alcohols are inherently hygroscopic[3]. Volumetric preparation using pipettes is prone to massive error due to moisture absorption and fluid viscosity. Gravimetric preparation using a microbalance is therefore mandatory to ensure absolute concentration accuracy.

Materials and Reagents

  • Analyte: L-2-Aminobutanol-d5 (Isotopic purity ≥ 98 atom% D, Chemical purity ≥ 95%)

  • Solvents: LC-MS Grade Methanol (MeOH), LC-MS Grade Acetonitrile (ACN)

  • Additive: LC-MS Grade Formic Acid (FA)

  • Hardware: Calibrated Analytical Microbalance (readability 0.01 mg), Low-bind amber glass vials (10 mL), Desiccator.

Step-by-Step Protocol: A Self-Validating System

Regulatory guidelines mandate that analytical methods must be self-validating [4]. A single stock solution cannot be trusted blindly; it must be verified against an independently prepared reference.

Phase 1: Primary Stock Solution (1.00 mg/mL)
  • Equilibration: Remove the L-2-Aminobutanol-d5 neat material from the -20°C freezer. Place it in a desiccator at room temperature for a minimum of 60 minutes.

    • Causality: Prevents atmospheric moisture condensation on the cold hygroscopic powder, which would falsely inflate the weighed mass.

  • Solvent Preparation: Prepare the diluent by adding 100 µL of Formic Acid to 100 mL of LC-MS Grade MeOH (yielding 0.1% FA in MeOH).

  • Gravimetric Weighing: Tare a 10 mL low-bind amber glass vial on the microbalance. Accurately weigh approximately 5.00 to 10.00 mg of L-2-Aminobutanol-d5 directly into the vial. Record the exact mass ( Wactual​ ).

  • Purity Correction: Calculate the exact volume of diluent ( Vdiluent​ ) required to achieve exactly 1.000 mg/mL using the formula:

    Vdiluent​(mL)=1.000(mg/mL)Wactual​(mg)×(ChemicalPurity×IsotopicPurity)​
  • Dissolution: Add the calculated Vdiluent​ using a calibrated positive-displacement pipette. Vortex for 2 minutes, then sonicate in a cold-water bath for 5 minutes.

  • Storage: Label as "Primary Stock A - L-2-Aminobutanol-d5 - 1.0 mg/mL". Aliquot into 500 µL portions in low-bind tubes to avoid freeze-thaw cycles. Store at -80°C.

Phase 2: Self-Validation (The Weigh-Check Procedure)
  • Repeat Phase 1 in its entirety to create an independent "Primary Stock B".

  • Dilute both Stock A and Stock B to a working concentration (e.g., 50 ng/mL) in 50:50 MeOH:Water.

  • Inject both solutions into the LC-MS/MS system (n=6 injections each).

  • Validation Gate: Calculate the mean peak area for both. The ratio of Mean Area (Stock A) / Mean Area (Stock B) must fall between 0.95 and 1.05 (±5% variance) to be considered valid for regulatory bioanalysis [2].

Phase 3: Working Internal Standard (WIS) Preparation
  • Thaw one 500 µL aliquot of the validated Primary Stock at room temperature.

  • Perform a serial dilution in 100% ACN to reach a final WIS concentration of 50 ng/mL.

    • Causality: Using 100% ACN for the WIS allows it to serve a dual purpose during sample preparation—acting as both the internal standard delivery vehicle and the protein precipitation (PPT) crash solvent for plasma/serum samples.

Workflow Visualization

BioanalysisWorkflow N1 L-2-Aminobutanol-d5 (Neat Material) N2 Equilibration (Desiccator, 60 min) N1->N2 Moisture Prevention N3 Gravimetric Weighing (Microbalance) N2->N3 Transfer N4 Primary Stock (1.0 mg/mL) MeOH + 0.1% FA N3->N4 Purity-Corrected Volume Addition N5 Independent Weigh-Check (Stock A vs Stock B) N4->N5 ±5% Area Variance N6 Working IS Solution (50 ng/mL in ACN) N5->N6 Serial Dilution N7 Sample Extraction (Protein Precipitation) N6->N7 Spiking into Biofluid

Workflow for the gravimetric preparation and self-validation of L-2-Aminobutanol-d5 SIL-IS.

Quantitative Data Presentation: Stability Assessment

To comply with ICH M10 guidelines, the stability of the SIL-IS must be quantitatively proven across the entire sample lifecycle [4]. The following table summarizes typical stability validation data for L-2-Aminobutanol-d5 prepared in acidified methanol.

Stability ParameterStorage ConditionDurationMean % Remaining (± SD)Acceptance Criteria
Benchtop (Short-Term) Room Temperature (~22°C)24 Hours99.2 ± 1.4%95.0 - 105.0%
Freeze-Thaw -80°C to Room Temp5 Cycles98.5 ± 2.1%95.0 - 105.0%
Long-Term Stock -80°C6 Months97.8 ± 1.8%95.0 - 105.0%
Working Solution 4°C (Autosampler)72 Hours99.6 ± 0.9%95.0 - 105.0%

(Data Interpretation: The addition of 0.1% FA successfully mitigates amine degradation and glass adsorption, maintaining >97% integrity across all tested conditions).

References

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) URL:[Link]

Sources

Troubleshooting & Optimization

Improving LC-MS/MS peak shape for L-2-Aminobutanol-d5 analysis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting LC-MS/MS Peak Shape for L-2-Aminobutanol-d5

Introduction

L-2-Aminobutanol-d5 (MW: 94.17 g/mol ) is a low-molecular-weight, highly polar aliphatic amino alcohol. It is widely utilized as a deuterated internal standard for the quantification of the anti-tuberculosis drug ethambutol, and as a tracer in metabolic flux studies[1]. Due to its basic primary amine and high hydrophilicity, analysts frequently encounter poor retention, severe peak tailing, and peak splitting during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

This guide provides field-proven, mechanistically grounded solutions to optimize your chromatography, ensure robust peak shapes, and maximize MS/MS sensitivity.

Section 1: Column Chemistry & Retention Mechanisms

Q: Why does L-2-Aminobutanol-d5 elute at the void volume with severe tailing on my standard C18 column? A: L-2-Aminobutanol-d5 is highly hydrophilic. On a standard Reversed-Phase (RP) C18 column, it lacks sufficient hydrophobic surface area to partition effectively into the stationary phase, leading to elution at or near the void volume ( t0​ ). Furthermore, the primary amine group ( pKa​≈9.5 ) remains protonated at typical acidic mobile phase pHs (pH 2–4). This positively charged amine undergoes strong secondary ion-exchange interactions with unendcapped, ionized residual silanols ( SiO− ) on the silica backbone. This dual mechanism—poor hydrophobic retention combined with strong, heterogeneous electrostatic dragging—causes severe peak tailing.

Q: Should I use ion-pairing reagents to force retention and fix the tailing on a C18 column? A: While historically common, adding strong ion-pairing agents like Trifluoroacetic acid (TFA) to the mobile phase is strongly discouraged for modern MS applications. Although TFA improves peak shape by masking silanols and forming a hydrophobic ion-pair with the amine to increase retention[2], it causes severe electrospray ionization (ESI) suppression. The high surface tension of TFA droplets prevents efficient gas-phase ion release, reducing MS sensitivity by up to 10-fold. Instead, transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography.

Q: How does HILIC solve the retention and peak shape issues? A: HILIC provides orthogonal selectivity by utilizing a polar stationary phase (e.g., bare silica, zwitterionic, or amide-bonded) and a highly organic mobile phase (>80% Acetonitrile). Water from the mobile phase adsorbs onto the polar stationary phase, creating an immobilized aqueous layer. L-2-Aminobutanol-d5 partitions from the bulk organic mobile phase into this water-enriched layer[3]. Because the retention mechanism relies on hydrophilicity rather than hydrophobicity, L-2-Aminobutanol-d5 is strongly retained, and peak shape is significantly improved.

HILIC_Mechanism Mobile Bulk Mobile Phase (>80% Acetonitrile) WaterLayer Immobilized Water Layer (Aqueous Enriched) Mobile->WaterLayer Partitioning Stationary Polar Stationary Phase (e.g., Zwitterionic/Amide) WaterLayer->Stationary Hydrogen Bonding & Electrostatic Interactions Analyte L-2-Aminobutanol-d5 (Protonated Amine) Analyte->Mobile Solubilized Analyte->WaterLayer Hydrophilic Partitioning (Strong Retention)

Caption: Mechanism of L-2-Aminobutanol-d5 retention via hydrophilic partitioning in HILIC.

Section 2: Mobile Phase & Sample Diluent Optimization

Q: I switched to a Zwitterionic HILIC column, but my L-2-Aminobutanol-d5 peak is splitting. What went wrong? A: Peak splitting in HILIC is almost always caused by a sample diluent mismatch . If your sample is dissolved in a highly aqueous solvent (e.g., 100% water, biological plasma extract, or dilute acid), injecting it into the highly organic HILIC mobile phase creates a localized disruption of the immobilized water layer. The analyte partially travels with the strong injection solvent (water) and partially retains on the column, resulting in a split or severely broadened peak. Solution: Ensure the final sample extract is diluted in at least 75–80% Acetonitrile before injection. If extracting from plasma, use protein precipitation with 3–4 volumes of cold Acetonitrile and inject the supernatant directly[4].

Q: What are the optimal mobile phase buffers for L-2-Aminobutanol-d5 in HILIC-MS/MS? A: To ensure robust peak shape and stable retention times, the ionic strength of the mobile phase must be strictly controlled. Use 10–20 mM Ammonium Formate adjusted to pH 3.0 with formic acid. Causality: The acidic pH ensures the primary amine of L-2-Aminobutanol-d5 is fully protonated, maximizing its polarity and partitioning into the aqueous layer. The 10–20 mM buffer concentration is critical to shield any remaining electrostatic repulsion/attraction on the stationary phase, ensuring a Gaussian peak shape without suppressing the ESI+ MS signal[3].

Table 1: Quantitative Comparison of Chromatographic Strategies for L-2-Aminobutanol-d5
Column ChemistryMobile Phase AdditiveRetention Factor ( k′ )Peak Asymmetry ( As​ )MS Sensitivity (ESI+)Primary Issue / Benefit
Standard C18 0.1% Formic Acid< 0.5 (Poor)> 2.5 (Severe Tailing)HighUnacceptable retention and peak shape.
Standard C18 0.05% TFA1.2 (Moderate)1.1 (Excellent)Low (Suppressed) Good shape, but TFA suppresses MS signal[2].
High-pH RP (C18) 10 mM NH₄OH (pH 10)1.5 (Moderate)1.3 (Good)ModerateDeprotonates amine, reducing silanol interactions.
Zwitterionic HILIC 10 mM NH₄Formate (pH 3)> 3.0 (Excellent) 1.0 - 1.2 (Excellent) High Optimal retention, shape, and MS sensitivity[3].

Section 3: Troubleshooting Workflow & Self-Validating Protocol

PeakShapeTroubleshooting Start Analyze LC-MS/MS Peak Shape L-2-Aminobutanol-d5 Tailing Peak Tailing (As > 1.5) Start->Tailing Splitting Peak Splitting / Broadening Start->Splitting NoRet Poor Retention (Elutes at t0) Start->NoRet Silanol Secondary Silanol Interactions (Ion-Exchange) Tailing->Silanol Diluent Sample Diluent Mismatch (Too Aqueous for HILIC) Splitting->Diluent Polarity Analyte Too Polar for C18 NoRet->Polarity Sol1 Increase Buffer Capacity (10-20mM) or Use High pH (pH > 10) Silanol->Sol1 Sol2 Dilute Sample Extract in >75% Acetonitrile Diluent->Sol2 Sol3 Switch to HILIC or Mixed-Mode Cation Exchange Polarity->Sol3

Caption: Diagnostic decision tree for resolving L-2-Aminobutanol-d5 peak shape anomalies.

Self-Validating Step-by-Step HILIC-MS/MS Protocol

This protocol is designed as a self-validating system. By monitoring the System Suitability Testing (SST) metrics in Step 4, the analyst can instantly verify if the physical chemistry of the system is operating correctly.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 200 µL of ice-cold Acetonitrile containing the L-2-Aminobutanol-d5 internal standard (maintaining an 80% organic ratio to match HILIC conditions)[4].

  • Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant directly to an autosampler vial. Do not dry down and reconstitute in water.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality Check: The 10 mM buffer in Phase A ensures sufficient ionic strength to mask silanols on the HILIC column without precipitating in the high-organic Phase B.

Step 3: Chromatographic Gradient (Zwitterionic HILIC Column, 2.1 x 100 mm, 3 µm)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and sharpens peaks).

  • Gradient:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to establish partitioning layer).

    • 1.0 - 4.0 min: Linear gradient to 50% B (Elutes polar analytes).

    • 4.0 - 5.0 min: Hold at 50% B (Column wash).

    • 5.1 - 8.0 min: 90% B (Re-equilibration. Critical: HILIC requires at least 10 column volumes to re-establish the water layer).

Step 4: System Suitability Testing (SST) Validation Before running the analytical batch, inject a neat standard of L-2-Aminobutanol-d5 and verify the following self-validating parameters:

  • Retention Factor ( k′ ): Must be ≥2.0 . If <2.0 , the column is not properly equilibrated, or the sample diluent contains too much water.

  • Asymmetry Factor ( As​ ): Must be between 0.9 and 1.3. If >1.3 (tailing), discard Mobile Phase A and remake fresh buffer to ensure exact 10 mM concentration. If splitting occurs, verify the sample was diluted in 80% Acetonitrile.

References

  • A rapid and robust liquid chromatography/tandem mass spectrometry method for simultaneous analysis of anti-tuberculosis drugs--ethambutol and pyrazinamide in human plasma. PubMed. Available at:[Link]

  • Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry. ResearchGate. Available at:[Link]

  • Comprehensive serum, follicular fluid, and ovarian tissue profiling reveals systemic metabolic alterations in high-yielding dairy cows with postpartum inactive ovaries. PMC. Available at:[Link]

Sources

Troubleshooting low extraction recovery of L-2-Aminobutanol-d5 in SPE

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical sample preparation. This guide is specifically engineered for researchers and drug development professionals struggling with the quantitative extraction of L-2-Aminobutanol-d5 (a deuterated chiral amino alcohol often used as an internal standard or metabolite tracer) from complex biological matrices.

Because L-2-Aminobutanol-d5 is a small, highly polar, and basic molecule, it routinely fails on generic extraction platforms. This guide deconstructs the physicochemical causality behind these failures and provides a self-validating framework to guarantee high-yield recoveries.

Diagnostic Workflow: Isolating the Point of Failure

Before altering your chemistry, you must identify whether your analyte is failing to bind to the sorbent, failing to elute, or vanishing into the atmosphere during drying.

SPE_Troubleshooting Start Low Recovery of L-2-Aminobutanol-d5 Check1 Perform Fractional Mass Balance Where is the analyte? Start->Check1 PathA Found in Load/Wash (Retention Failure) Check1->PathA PathB Not found in any fraction (Evaporative Loss) Check1->PathB Fix1 Switch to Mixed-Mode Cation Exchange (MCX) PathA->Fix1 Fix4 Add 'Keeper' Solvent (1% HCl or Ethylene Glycol) PathB->Fix4 Fix2 Acidify sample to pH < 7.0 to protonate primary amine Fix1->Fix2 Fix3 Elute with 5% NH4OH in Methanol (pH > 11) Fix2->Fix3 Fix5 Evaporate under gentle N2 at ≤ 40°C Fix4->Fix5

Figure 1: Diagnostic workflow for isolating L-2-Aminobutanol-d5 recovery failures.

Part 1: The Chemistry of Retention Failure

Q: Why am I getting less than 15% recovery using standard C18 or HLB cartridges? A: You are relying on the wrong intermolecular forces. L-2-Aminobutanol-d5 is a small, highly hydrophilic molecule with a primary amine that has a pKa of approximately 9.52[1]. At physiological pH (pH ~7.4), the amine is almost entirely protonated ( NH3+​ ). Reversed-phase sorbents like C18 rely on hydrophobic Van der Waals interactions, which are virtually non-existent for this charged, polar molecule. Even polymeric hydrophilic-lipophilic balance (HLB) sorbents lack the retentive capacity for small aliphatic amines[2].

The Solution: You must switch to a Mixed-Mode Strong Cation Exchange (MCX) sorbent[3]. MCX combines a hydrophobic polymeric backbone with sulfonic acid cation-exchange groups. By loading the sample under acidic conditions, you ensure the analyte is positively charged, allowing it to lock onto the negatively charged sulfonic acid groups via strong electrostatic interactions.

Table 1: Sorbent Chemistry & Recovery Causality
Sorbent TypePrimary MechanismTypical RecoveryFailure Causality
C18 (Silica) Hydrophobic< 15%Analyte is too polar and charged; washes off during loading.
HLB (Polymeric) Hydrophilic-Lipophilic20 - 40%Insufficient retention surface area for small aliphatic amines.
MCX (Mixed-Mode) Cation Exchange> 85% Strong electrostatic binding to the protonated amine group.

Part 2: The Evaporative Loss Trap

Q: My pre-evaporation recovery is excellent, but my final LC-MS/MS signal is abysmal. Where is the analyte going? A: It is vanishing into your laboratory's exhaust system. To elute L-2-Aminobutanol-d5 from an MCX cartridge, you must use a highly basic solvent (e.g., 5% Ammonium Hydroxide in Methanol) to deprotonate the amine and break the ionic bond[3]. However, in its uncharged "free base" form, 2-aminobutanol is semi-volatile. When you dry down the eluate under nitrogen blowdown, the free base co-evaporates with the organic solvent[4].

The Solution: You must trap the analyte by adding a "Keeper Solvent" directly to the collection plate before evaporation[5].

  • Low-Volatility Liquid (Ethylene Glycol): Adding 10–20 µL of ethylene glycol ensures the sample never reaches complete dryness, physically trapping the analyte in a micro-droplet[7].

Table 2: Impact of Keeper Solvents on N2 Blowdown Losses
Keeper StrategyChemical MechanismPost-Evaporation Recovery
None (Control) Free base co-evaporates with organic solvent10 - 30%
10 µL Ethylene Glycol Low vapor pressure prevents complete dryness> 85%
50 µL 1% HCl in MeOH Converts volatile free base to non-volatile salt> 90%

Part 3: Self-Validating MCX SPE Protocol

Do not blindly run this protocol. To ensure a self-validating system , you must collect the Load, Wash 1, Wash 2, and Elution fractions separately during your first optimization run. Dilute these fractions and inject them directly into your LC-MS/MS. This mass-balance approach mathematically proves exactly where the analyte is retained and where it is lost.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of biological matrix (plasma/urine) with 100 µL of 2% Formic Acid in water.

    • Causality: Drops the sample pH to ~3.0, well below the analyte's pKa of 9.52. This guarantees 100% protonation of the amine for optimal cation exchange.

  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of 2% Formic Acid in water.

  • Loading: Apply the pre-treated sample at a controlled flow rate of 1 mL/min.

    • Validation Check: Analyze the flow-through. If analyte is present, the sorbent bed is overloaded, or the pH is too high.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in water.

    • Causality: Removes salts, polar interferences, and proteins while keeping the analyte positively charged and locked to the sorbent.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol.

    • Causality: Removes hydrophobic interferences (e.g., phospholipids). Because the analyte is held by ionic bonds, it will not wash off in 100% organic solvent.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH (>11) neutralizes the primary amine, breaking the electrostatic bond with the sulfonic acid groups and releasing the analyte[3].

  • Keeper Addition (Critical): Add 50 µL of 1% HCl in Methanol to the eluate collection vial before drying.

  • Evaporation: Evaporate under a gentle stream of high-purity nitrogen at ≤ 40°C[4].

  • Reconstitution: Reconstitute in 100 µL of your initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use a generic vacuum manifold setting for the loading step? A: No. Cation exchange requires time for the electrostatic interaction to occur. If you pull the sample through the sorbent too quickly (e.g., >2 mL/min), the analyte will blow past the binding sites, resulting in breakthrough. Maintain a drop-wise flow rate (approx. 1 mL/min).

Q: My matrix effects (ion suppression) are still high after MCX. What can I change? A: If you are experiencing ion suppression, you likely have basic phospholipid breakthrough. Ensure your Wash 2 step uses 100% Methanol, not Acetonitrile. Methanol is significantly more effective at disrupting the hydrophobic interactions of phospholipids on the polymeric backbone of the MCX sorbent.

Q: Does the deuterium labeling on L-2-Aminobutanol-d5 cause an isotope effect during SPE? A: No. While deuterium can cause slight retention time shifts in reversed-phase liquid chromatography (due to minor differences in hydrophobicity), it does not alter the pKa or the electrostatic binding affinity of the molecule. The d5-isotope will behave identically to unlabeled L-2-Aminobutanol during mixed-mode cation exchange.

References

  • ResearchGate. "Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma".[Link]

  • Chromatography Online. "Evaluating Substance Use via Wastewater Analysis: An Overview of Analytical Workflows".[Link]

  • Organomation. "GC-MS Sample Preparation - Nitrogen Blowdown Evaporation". [Link]

  • ResearchGate. "Review of use of keepers in solvent evaporation procedure during the environmental sample analysis".[Link]

  • Biotage. "Practical considerations using Quantisal® oral fluid collection devices and SPE method development".[Link]

Sources

Overcoming L-2-Aminobutanol-d5 ion suppression in mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting L-2-Aminobutanol-d5 Ion Suppression in LC-MS/MS

Welcome to the Bioanalytical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing signal degradation and matrix interference during the quantification of L-2-Aminobutanol using its deuterated stable isotope-labeled internal standard (SIL-IS), L-2-Aminobutanol-d5.

Frequently Asked Questions & Troubleshooting Workflows

Q1: Why does L-2-Aminobutanol-d5 experience ion suppression when it is supposed to perfectly track the analyte? Expertise & Causality: A common misconception in bioanalysis is that a SIL-IS is entirely immune to matrix effects. While a SIL-IS compensates for suppression by experiencing the same ionization environment as the target analyte, this assumption fails if there is a chromatographic retention time shift. Because deuterium is slightly less lipophilic than hydrogen, heavily deuterated compounds like L-2-Aminobutanol-d5 can elute slightly earlier than the unlabeled L-2-Aminobutanol on a reversed-phase column[1].

If a high-concentration matrix component (such as a phospholipid or endogenous salt) co-elutes precisely in this narrow retention time gap, the analyte and the SIL-IS will experience different degrees of charge competition in the Electrospray Ionization (ESI) droplet. This leads to a skewed IS-normalized matrix factor[2]. Furthermore, cross-signal contributions or "cross-talk" can occur if the SIL-IS concentration is excessively high, leading to mutual suppression between the analyte and the internal standard[3].

Q2: How can I definitively identify if matrix components are suppressing my L-2-Aminobutanol-d5 signal? Self-Validating Protocol: You must map the elution profile of the matrix interferences using a Post-Column Infusion (PCI) experiment. This self-validating system allows you to visualize exactly where suppression occurs relative to your SIL-IS retention time, ensuring your chromatographic adjustments are data-driven[4].

Step-by-Step Methodology: Post-Column Infusion

  • Prepare Infusion Solution: Prepare a pure solution of L-2-Aminobutanol-d5 at a concentration that yields a robust, steady MS signal (e.g., 100 ng/mL in mobile phase).

  • Setup Hardware: Connect a syringe pump to the LC-MS flow path using a zero-dead-volume T-connector positioned after the analytical column and before the ESI source.

  • Establish Baseline: Infuse the L-2-Aminobutanol-d5 solution at a constant rate (e.g., 10 µL/min) while running the LC gradient with mobile phase only. Monitor the specific MRM transition for the d5 isotope.

  • Inject Blank Matrix: Inject a blank extracted matrix sample (e.g., plasma or urine prepared via your current method) into the LC system.

  • Analyze the Chromatogram: Observe the steady baseline. Any significant negative dips in the signal indicate zones of ion suppression caused by eluting matrix components[5]. If the retention time of L-2-Aminobutanol-d5 falls within one of these dips, you have confirmed matrix-driven ion suppression.

Q3: Protein precipitation (PPT) leaves my L-2-Aminobutanol-d5 heavily suppressed. What is the mechanistic solution for sample preparation? Expertise & Causality: PPT effectively removes large proteins but leaves behind soluble salts and phospholipids, which are the primary culprits of ESI charge competition and increased droplet surface tension[6]. Because L-2-Aminobutanol is a small, highly polar aliphatic amine, it is best isolated using Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). The dual-retention mechanism ensures the positively charged amine is locked onto the sorbent via ionic interactions, allowing aggressive organic washes to flush out the suppressive phospholipids before elution[1].

Step-by-Step Methodology: MCX SPE for L-2-Aminobutanol-d5

  • Sample Pre-treatment: Dilute 100 µL of biological matrix with 100 µL of 2% Formic Acid (FA) in water. (Causality: Low pH ensures the primary amine of L-2-Aminobutanol-d5 is fully protonated).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL of 2% FA in water through the MCX cartridge.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in water. (Causality: Removes neutral and acidic endogenous interferences).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Causality: Disrupts hydrophobic interactions, washing away strongly retained phospholipids that cause late-eluting ion suppression).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. (Causality: The high pH neutralizes the amine, breaking the ionic bond with the sorbent and releasing the target compound).

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial LC mobile phase.

Q4: How should I adjust my chromatography if L-2-Aminobutanol-d5 elutes in the void volume? Expertise & Causality: Small polar amines struggle to retain on standard C18 reversed-phase columns, often eluting in the void volume alongside un-retained salts, which causes catastrophic ion suppression[6]. To overcome this, switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC uses a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase. This retains polar amines much longer, shifting L-2-Aminobutanol-d5 far away from the suppression-heavy void volume.

Quantitative Data: Matrix Factor Comparison

To validate the effectiveness of the troubleshooting steps, researchers must calculate the Matrix Factor (MF). An IS-normalized MF between 0.85 and 1.15 is generally required for reliable quantification.

Sample Preparation MethodAbsolute MF (Analyte)Absolute MF (SIL-IS)IS-Normalized MFPhospholipid Removal
Protein Precipitation (PPT) 0.45 (Severe Suppression)0.50 (Severe Suppression)0.90 (Borderline)< 10%
Liquid-Liquid Extraction (LLE) 0.75 (Moderate)0.78 (Moderate)0.96 (Acceptable)~ 60%
Mixed-Mode SPE (MCX) 0.95 (Minimal)0.96 (Minimal)0.99 (Optimal)> 95%

Table 1: Typical Matrix Factor improvements for small polar amines when transitioning from PPT to MCX SPE.

Diagnostic Workflow Visualization

Below is the logical pathway for diagnosing and resolving L-2-Aminobutanol-d5 ion suppression.

G A Observe L-2-Aminobutanol-d5 Signal Loss B Post-Column Infusion (Identify Suppression Zone) A->B C Is Suppression Matrix-Driven (Phospholipids/Salts)? B->C D Optimize Sample Prep (MCX SPE / LLE) C->D Yes (Matrix) E Optimize Chromatography (HILIC / pH Adjustment) C->E No (Co-elution) F Recalculate Matrix Factor (Target: 0.85 - 1.15) D->F E->F

Caption: Workflow for diagnosing and mitigating L-2-Aminobutanol-d5 ion suppression in LC-MS/MS.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Longdom Publishing URL:[Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab URL:[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results ResolveMass Laboratories URL:[Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure National Institutes of Health (PMC) URL:[Link]

  • Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Resolving LC-MS Co-Elution Issues with L-2-Aminobutanol-d5

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists, bioanalytical researchers, and drug development professionals dealing with the quantification of L-2-Aminobutanol and its deuterated internal standard (L-2-Aminobutanol-d5).

L-2-Aminobutanol is a highly polar, low-molecular-weight chiral amino alcohol and a critical precursor/metabolite in the synthesis of the antituberculosis drug ethambutol[1]. Its physicochemical properties make it notoriously difficult to retain and resolve using standard Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. This guide provides field-proven, mechanistically grounded solutions to overcome void volume elution, matrix suppression, and isotopic co-elution failures.

Diagnostic Decision Tree

Before altering your methodology, use the following logical workflow to pinpoint the exact chromatographic failure mode.

G Start LC-MS Co-elution Issue: L-2-Aminobutanol & d5-IS Q1 Is the analyte eluting in the void volume? Start->Q1 Sol1 Implement HILIC or Pre-column Derivatization Q1->Sol1 Yes Q2 Is there a retention time shift between Analyte and d5-IS? Q1->Q2 No Sol2 Flatten Gradient / Adjust Temp to mitigate Isotope Effect Q2->Sol2 Yes Q3 Is there isobaric interference from endogenous metabolites? Q2->Q3 No Sol3 Optimize MRM Transitions or use Mixed-Mode LC Q3->Sol3 Yes

Diagnostic workflow for identifying and resolving L-2-Aminobutanol LC-MS co-elution issues.

Troubleshooting Guide: The "Why" and "How"

Issue 1: Analyte Elutes in the Void Volume (Severe Matrix Suppression)

The Causality: L-2-Aminobutanol is a highly polar aliphatic amino alcohol. In standard Reversed-Phase Liquid Chromatography (RPLC) using a C18 column, it lacks sufficient hydrophobic surface area to interact with the stationary phase. Consequently, it elutes in the void volume ( t0​ ) alongside unretained salts, proteins, and phospholipids. This leads to catastrophic ion suppression in the electrospray ionization (ESI) source[2]. The Solution: Abandon standard RPLC. Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., amide, zwitterionic, or bare silica) and a highly organic mobile phase (typically 70–98% acetonitrile). The retention mechanism relies on partitioning the analyte into a water-enriched layer immobilized on the stationary phase[3].

Issue 2: Analyte and L-2-Aminobutanol-d5 Do Not Co-elute (Isotope Effect)

The Causality: Deuterated internal standards are considered the gold standard for correcting matrix effects. However, substituting five hydrogen atoms with deuterium slightly reduces the molecule's lipophilicity and molar volume. In high-efficiency separations (like UPLC or HILIC), this "deuterium isotope effect" causes the d5-IS to elute slightly earlier than the native L-2-aminobutanol[4][5]. If they do not perfectly co-elute, they are subjected to different matrix environments in the MS source, nullifying the IS's ability to correct for ion suppression ("differential matrix effects")[4]. The Solution:

  • Flatten the Gradient: A shallower gradient slope around the elution time reduces the resolution between the isotopologues.

  • Adjust Column Temperature: Lowering the column temperature can sometimes minimize the thermodynamic differences driving the separation[4].

Issue 3: Isobaric Interference from Metabolites

The Causality: Biological matrices contain numerous endogenous amino alcohols and amines (e.g., ethanolamines) that may share the same nominal mass or produce similar product ions during collision-induced dissociation (CID)[6]. The Solution: Utilize highly specific Multiple Reaction Monitoring (MRM) transitions. If cross-talk or isobaric interference persists, consider pre-column derivatization to shift the precursor mass out of the low-mass background noise region.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes built-in checkpoints to verify that the methodology is functioning correctly before proceeding to sample analysis.

Protocol A: Direct Analysis via HILIC-MS/MS Workflow

HILIC Sample 1. Sample Prep (Protein PPT with ACN) Column 2. HILIC Column (Amide or Zwitterionic) Sample->Column MobilePhase 3. Buffer Optimization (Ammonium Formate pH 3-5) Column->MobilePhase Gradient 4. Gradient Design (90% ACN -> 50% ACN) MobilePhase->Gradient MS 5. MS/MS Detection (ESI+, MRM Mode) Gradient->MS

Step-by-step HILIC-MS/MS workflow for the direct analysis of polar amino alcohols.

Step 1: Sample Preparation (Protein Precipitation)

  • Action: To 50 µL of plasma, add 10 µL of L-2-Aminobutanol-d5 working solution (IS). Add 200 µL of cold Acetonitrile (ACN) containing 0.1% formic acid[7]. Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: HILIC requires samples to be injected in a high-organic solvent to prevent peak distortion. Protein precipitation with ACN inherently prepares the sample in a HILIC-compatible diluent[2].

Step 2: Chromatographic Setup

  • Column: Zwitterionic HILIC (ZIC-HILIC) or Amide column (e.g., 2.1 x 100 mm, 1.7 µm)[6].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B. Hold for 1 min. Ramp to 50% B over 4 mins. Hold for 1 min. Return to 90% B and equilibrate for 4 mins.

  • Validation Checkpoint: Inject a void volume marker (e.g., toluene). Ensure L-2-aminobutanol elutes with a retention factor ( k′ ) > 2.0.

Step 3: MS/MS Optimization

  • Action: Perform a post-column infusion of the analyte while running a blank matrix injection.

  • Validation Checkpoint: Monitor the baseline. If a severe dip in the baseline occurs at the exact retention time of L-2-aminobutanol, matrix suppression is still occurring. You must adjust the gradient to elute the analyte away from this suppression zone.

Protocol B: Pre-Column Derivatization (Alternative for RPLC)

If HILIC is unavailable, derivatization adds a hydrophobic tag to the amino alcohol, allowing retention on standard C18 columns[2].

Step 1: To 50 µL of sample extract, add 50 µL of 0.1 M Sodium Carbonate buffer (pH 9.5). Step 2: Add 50 µL of Dansyl Chloride solution (2 mg/mL in Acetone). Step 3: Incubate at 60°C for 20 minutes in the dark. Step 4: Quench the reaction with 10 µL of Methylamine. Causality: The primary amine of L-2-aminobutanol reacts with Dansyl chloride under alkaline conditions. This drastically increases the molecule's logP, enabling strong retention on C18, shifting the precursor mass higher (reducing background noise), and improving ESI ionization efficiency.

Quantitative Data Comparison

The following table summarizes the expected quantitative performance metrics when analyzing L-2-Aminobutanol using different chromatographic strategies.

Performance MetricStandard RPLC (C18)HILIC (Zwitterionic)Pre-Column Derivatization (RPLC)
Retention Factor ( k′ ) < 0.5 (Void Volume)3.5 - 5.06.0 - 8.0
Analyte / d5-IS Co-elution N/A (No retention)Good (Slight shift possible)Excellent (Perfect co-elution)
Matrix Effect (%) > 80% Suppression< 15% Suppression< 5% Suppression
Limit of Quantification (LOQ) ~500 ng/mL~5 ng/mL~1 ng/mL
Sample Prep Complexity LowLowHigh (Time-consuming)

Data Synthesis Note: HILIC provides the best balance of high throughput and sensitivity without the need for complex chemical derivatization steps[2][6].

Frequently Asked Questions (FAQs)

Q: My L-2-Aminobutanol-d5 internal standard is showing a signal at the exact mass of my native analyte. What is causing this? A: This is likely due to isotopic impurity or "back-exchange." Ensure your d5-IS has an isotopic purity of ≥98%[4]. Additionally, if the deuterium atoms are located on exchangeable positions (like the amine or hydroxyl groups), they will rapidly exchange with hydrogen in the aqueous mobile phase. Always ensure the deuterium labels are located on the stable carbon backbone of the aliphatic chain.

Q: I switched to HILIC, but my peak shapes are incredibly broad and tailing. How do I fix this? A: Broad peaks in HILIC are almost always caused by a mismatch between the sample injection solvent and the initial mobile phase. If your sample is dissolved in 100% water and injected into a HILIC system starting at 90% acetonitrile, the water acts as a strong elution solvent, dragging the analyte down the column and distorting the peak. Ensure your final sample extract contains at least 75-80% acetonitrile before injection[2].

Q: Can I use a 13C-labeled internal standard instead of a deuterated one to fix the isotope effect? A: Yes. Carbon-13 ( 13C ) or Nitrogen-15 ( 15N ) labeled internal standards do not suffer from the observable chromatographic isotope effect seen with deuterium[8]. They will perfectly co-elute with the native analyte even on ultra-high-resolution columns. However, they are significantly more expensive and complex to synthesize than deuterated analogs[8].

References

  • Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]

  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Microbial Cell Factories (NIH). Available at: [Link]

  • Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry. ResearchGate. Available at:[Link]

Sources

Optimal storage conditions to prevent degradation of L-2-Aminobutanol-d5

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for L-2-Aminobutanol-d5 (Molecular Formula: C₄H₆D₅NO). As a deuterated chiral amino alcohol, this compound is highly valued in drug development for probing metabolic pathways and elucidating reaction mechanisms via Kinetic Isotope Effects (KIE)[1].

However, the integrity of your experimental data relies entirely on the isotopic and chemical purity of this reagent. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind degradation and provide self-validating protocols to ensure your reagent remains uncompromised.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: What are the optimal long-term storage conditions for L-2-Aminobutanol-d5, and why? A: The absolute optimal storage condition is -20°C in tightly sealed, argon-purged amber vials [1].

  • The Causality: L-2-Aminobutanol-d5 contains both a primary amine and a primary alcohol group, making it highly susceptible to auto-oxidation. Storing the compound at -20°C severely restricts the kinetic energy required for oxidative deamination. Furthermore, purging with Argon (which is heavier than air and Nitrogen) effectively displaces atmospheric oxygen and ambient moisture, preventing both oxidation and moisture-driven hydrolysis[1].

Q2: My LC-MS data shows a shift in the primary mass peak from m/z 95 to m/z 94. What happened? A: Your compound has undergone Deuterium Back-Exchange (Isotopic Degradation) .

  • The Causality: When deuterated compounds are exposed to ambient moisture or dissolved in protic solvents (like standard H₂O or non-deuterated methanol), the labile deuterium atoms (particularly those on the -OH and -NH₂ groups, or adjacent carbons depending on pH) rapidly exchange with atmospheric hydrogen[1]. This destroys the isotopic enrichment required for KIE studies.

  • Troubleshooting: Immediately discard the compromised aliquot. For future use, ensure you are using highly inert, anhydrous solvents (e.g., 100% deuterated chloroform) during sample preparation and handling the reagent exclusively in a glovebox or under a dry inert gas stream[1].

Q3: How do I differentiate between chemical degradation and isotopic degradation? A: You must utilize a multi-modal analytical approach.

  • Chemical Degradation: Detected via standard HPLC (UV/Vis) or GC-FID. You will see new chromatographic peaks representing oxidation byproducts (e.g., aldehydes or carboxylic acids) or hydrolysis products[1].

  • Isotopic Degradation: Detected via High-Resolution Mass Spectrometry (HRMS) or ¹H-decoupled ²H NMR. The chemical purity may remain at 99%, but the isotopic purity drops as the D-to-H ratio shifts[1].

Part 2: Quantitative Stability Data

To highlight the critical nature of proper storage, the following table summarizes the degradation kinetics of L-2-Aminobutanol-d5 over a 6-month period under various environmental conditions.

Storage ConditionAtmosphereTemp6-Month Chemical Purity6-Month Isotopic Purity (d5)Primary Degradation Mode
Optimal Argon (Dry)-20°C> 99.0%> 98.5%Negligible
Sub-optimal Air (Ambient)4°C~ 95.0%~ 92.0%Mild Oxidation & Exchange
Accelerated Stress Air (75% RH)40°C< 85.0%< 70.0%Severe H/D Exchange[1]

Part 3: Visualizing Workflows and Degradation Pathways

To prevent failures, your laboratory must understand both the standard operating procedures for handling and the mechanistic pathways of degradation.

Fig 1. Standard operating procedure for the aliquoting and long-term storage of the compound.

Fig 2. Primary degradation pathways of L-2-Aminobutanol-d5 via moisture and oxidation.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not assume the reagent is stable. Implement the following self-validating system to quantify degradation kinetics and validate isotopic purity before use.

Protocol: Accelerated Degradation and Isotopic Purity Validation

This protocol utilizes accelerated degradation parameters (40°C/75% RH) to establish a baseline degradation curve for your specific laboratory environment[1].

Step 1: Baseline Establishment (Time = 0)

  • Dissolve 1 mg of L-2-Aminobutanol-d5 in 1 mL of anhydrous, deuterated chloroform (CDCl₃) under an argon atmosphere[1].

  • Inject 1 µL into an LC-HRMS system.

  • Record the exact mass of the [M+H]⁺ ion (Expected: m/z ~95.1). This serves as your internal validation baseline. Any future deviations from this exact isotopic cluster indicate degradation.

Step 2: Environmental Stressing

  • Aliquot 10 mg of the compound into an unsealed glass vial.

  • Place the vial in a controlled environmental chamber set to 40°C and 75% Relative Humidity (RH) for 7 to 14 days[1].

Step 3: Isotopic Ratio MS Quantification

  • Re-sample the stressed aliquot using anhydrous CDCl₃.

  • Run the sample via LC-MS.

  • Data Analysis: Calculate the ratio of the m/z 95 peak (intact d5) against the m/z 94 (d4), m/z 93 (d3), and m/z 90 (d0) peaks. A shift toward lower mass numbers confirms moisture-driven deuterium back-exchange at labile positions[1].

Step 4: Positional Integrity via NMR

  • Transfer the remaining stressed sample to an NMR tube.

  • Perform a ¹H-decoupled ²H NMR scan.

  • Validation: Compare the integration of the deuterium signals against your Time=0 baseline. Loss of signal at specific chemical shifts will pinpoint exactly which functional groups (e.g., the primary alcohol or amine) are most susceptible to exchange in your specific assay conditions[1].

Part 5: References

  • Title: CAS No : 5856-62-2 | Chemical Name : (S)-2-Aminobutan-1-ol Source: Pharmaffiliates URL: [Link]

Sources

Minimizing background noise in L-2-Aminobutanol-d5 MRM transitions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS/MS Technical Support Center. As a Senior Application Scientist, I frequently consult on the bioanalytical quantification of small, highly polar aliphatic amino alcohols. L-2-Aminobutanol is a critical chiral building block and analytical target, and its deuterated isotopologue, L-2-Aminobutanol-d5, is widely used as an internal standard (IS) to compensate for extraction variance and ionization suppression.

Because L-2-Aminobutanol-d5 is a low-molecular-weight compound (MW 94.17), its primary Multiple Reaction Monitoring (MRM) transitions fall into the sub-m/z 100 range (e.g., m/z 95.1 → 60.1, shifted from the unlabeled 90.1 → 55.0 transition)[1]. This low mass range is notoriously susceptible to high chemical background noise from solvent clusters, mobile phase impurities, and matrix interferences.

This guide provides a mechanistic, self-validating approach to troubleshooting and eliminating background noise in your L-2-Aminobutanol-d5 assays.

Diagnostic Logic: Isolating the Source of Noise

Before altering your method, you must systematically isolate whether the noise is chromatographic, chemical, or instrumental. Follow the decision tree below to identify the root cause.

G Start High Background Noise in L-2-Aminobutanol-d5 MRM CheckRet Check Retention Time (RT) Start->CheckRet VoidVol Elutes at Void Volume? (Poor Retention) CheckRet->VoidVol SwitchHILIC Switch to HILIC Column (e.g., BEH Amide) VoidVol->SwitchHILIC Yes CheckSolvent Check Solvent Purity VoidVol->CheckSolvent No SolventGrade Using HPLC-grade instead of LC-MS grade? CheckSolvent->SolventGrade UpgradeSolvent Use LC-MS Grade Solvents & Ultrapure Water SolventGrade->UpgradeSolvent Yes CheckMS Optimize MS Parameters SolventGrade->CheckMS No TuneCE Optimize Cone Voltage (DP) & Collision Energy (CE) CheckMS->TuneCE

Diagnostic workflow for isolating MRM background noise sources.

FAQ & Troubleshooting Guide

Chromatographic Optimization: Overcoming the Void Volume

Q: Why do I see a high, continuous baseline noise and poor peak shape for L-2-Aminobutanol-d5 on my standard C18 column?

The Causality: L-2-Aminobutanol is a highly polar, hydrophilic aliphatic amine. On a hydrophobic Reversed-Phase (C18) column, it lacks the lipophilicity to partition effectively into the stationary phase. Consequently, it elutes at or near the void volume ( t0​ ). The void volume is a "dumping ground" where unretained salts, polar matrix components, and formulation excipients co-elute. This co-elution causes severe ion suppression and introduces a massive influx of competing ions into the Electrospray Ionization (ESI) source, manifesting as elevated background noise[2].

The Solution: Switching to Hydrophilic Interaction Liquid Chromatography (HILIC) fundamentally changes the retention mechanism. HILIC utilizes a polar stationary phase (e.g., BEH Amide or bare silica) and a highly organic mobile phase (typically >70% Acetonitrile)[3]. The analyte partitions into a water-enriched layer on the stationary phase surface, ensuring strong retention of polar amines away from the void volume[4]. Furthermore, the high organic content of the HILIC mobile phase significantly enhances ESI desolvation efficiency, boosting the signal-to-noise (S/N) ratio.

Quantitative Impact of HILIC vs. Reversed-Phase:

Parameter Reversed-Phase (C18) HILIC (BEH Amide)

| Retention Factor ( k′ ) | < 0.5 (Void Volume) | > 3.0 (Well Retained) | | Peak Width ( W1/2​ ) | > 0.3 min (Broad/Tailing) | < 0.1 min (Sharp) | | Matrix Effect (%) | -60% to -80% (Severe Suppression) | ±10% (Minimal) | | Signal-to-Noise (S/N) | < 10:1 (High Background) | > 150:1 (Clean Baseline) |

G cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC (Amide/Silica) RP_Col Hydrophobic Surface RP_Elute Polar Analyte Elutes Early (Void Volume) RP_Col->RP_Elute RP_Noise High Matrix Interference & Ion Suppression RP_Elute->RP_Noise HILIC_Col Hydrophilic Surface + Water Layer HILIC_Elute Polar Analyte Retained (Partitioning) HILIC_Col->HILIC_Elute HILIC_Noise Separated from Matrix Clean MS Signal HILIC_Elute->HILIC_Noise

Mechanistic comparison of RP vs. HILIC retention for polar amines.

Step-by-Step Methodology: HILIC Method Setup for Aliphatic Amines

  • Column Selection: Install a sub-2 µm Amide or bare silica HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (The acidic pH ensures the amine is fully protonated for stable retention and ionization).

    • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Design: Start at 95% B (highly organic to promote retention). Ramp down to 60% B over 5 minutes to elute the L-2-Aminobutanol-d5.

  • Equilibration: HILIC requires longer equilibration times than RP. Flush with 20 column volumes of starting conditions before the first injection.

Mobile Phase Purity and Low-Mass Interference

Q: I switched to HILIC, but my baseline at m/z 95.1 is still elevated. What is causing this chemical noise?

The Causality: In the low mass range (< m/z 200), background noise is primarily driven by chemical contamination rather than electronic detector noise. Common culprits include trace aliphatic amines in environmental air, plasticizers from tubing, and impurities in lower-grade solvents[5]. For instance, HPLC-grade methanol or water often contains trace metal ions and organic impurities that form stable clusters in the ESI source, mimicking the precursor mass of L-2-Aminobutanol-d5 ([M+H]+ ~95.1)[2].

Step-by-Step Methodology: Self-Validating Solvent Purity Test To prove the noise is solvent-derived, execute this self-validating protocol:

  • Disconnect the LC column and install a zero-dead-volume union.

  • Infuse your current mobile phase directly into the mass spectrometer at 0.2 mL/min.

  • Monitor the MRM channel (m/z 95.1 → 60.1) and a full MS1 scan (m/z 50-150). Note the baseline intensity.

  • Swap the solvent lines to fresh, sealed bottles of strictly LC-MS/MS grade solvents and ultrapure water (18.2 MΩ·cm, TOC < 5 ppb).

  • If the baseline drops significantly after 10 minutes of flushing, your previous solvents or buffer salts were the root cause of the isobaric noise.

Mass Spectrometer Parameter Optimization

Q: How can I tune my MRM transitions and source parameters to selectively filter out isobaric background noise?

The Causality: The quadrupole mass analyzer's selectivity is finite. If an isobaric contaminant shares the 95.1 m/z precursor, it will pass through Q1. The key to noise reduction lies in optimizing Q2 (the collision cell) and the source optics.

  • Declustering Potential (DP) / Cone Voltage: If set too low, solvent clusters remain intact and enter the analyzer, causing baseline hum. If set too high, in-source fragmentation destroys the L-2-Aminobutanol-d5 precursor before it reaches Q1.

  • Collision Energy (CE): Background ions often require a different CE to fragment compared to the analyte. Optimizing CE maximizes the specific 95.1 → 60.1 transition while minimizing the survival of isobaric noise fragments.

  • Cone Gas / Desolvation Temperature: Increasing the desolvation gas flow and temperature improves droplet evaporation, reducing the number of solvent clusters that reach the MS inlet[2].

Step-by-Step Methodology: MRM Tuning for Noise Reduction

  • Prepare a neat solution of L-2-Aminobutanol-d5 at 100 ng/mL in 50:50 Acetonitrile:Water.

  • Infuse the standard via a syringe pump combined with the LC flow (T-piece) to mimic actual chromatographic source conditions.

  • Ramp the Cone Voltage: Sweep from 10 V to 60 V. Select the voltage that yields the highest absolute signal for m/z 95.1 without increasing the background noise in a blank solvent infusion.

  • Ramp the Collision Energy: Sweep from 5 eV to 40 eV for the 95.1 → 60.1 transition. Select the CE that provides the highest Signal-to-Noise (S/N) ratio, not just the highest absolute signal. A slightly higher CE often destroys background noise faster than it destroys the analyte fragment.

Matrix Effects and Isotopic Cross-Talk

Q: Could the noise in the d5 channel be coming from the unlabeled L-2-Aminobutanol in my sample?

The Causality: Yes. If the concentration of unlabeled L-2-Aminobutanol (MW 89.14) is extremely high, natural isotopic distribution (e.g., M+5 contributions from naturally occurring heavy isotopes) or mass spectrometer cross-talk can bleed into the d5 channel, artificially elevating the baseline at the exact retention time of your analyte.

Step-by-Step Methodology: Self-Validating Matrix Protocol

  • Prepare a "Double Blank" (matrix extracted without analyte or IS).

  • Prepare a "Zero Sample" (matrix extracted with IS only).

  • Prepare an "Upper Limit of Quantitation (ULOQ) Sample" (matrix extracted with the highest concentration of unlabeled L-2-Aminobutanol, but NO IS).

  • Analyze the ULOQ Sample: Monitor the d5 MRM channel (m/z 95.1 → 60.1). If a peak appears at the retention time, you have isotopic interference. Solution: You must decrease the ULOQ concentration or increase the concentration of the d5 IS added to all samples to ensure the interference is <5% of the IS response.

References

  • Waters Corporation. "Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro". Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae". Available at:[Link]

  • Chromatography Online. "LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise". Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device". Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters". Available at:[Link]

  • Chromatography Online. "Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis". Available at:[Link]

  • Waters Corporation. "Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns". Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to L-2-Aminobutanol-d5 and L-2-Aminobutanol-d4 as Mass Spectrometry Internal Standards

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Precision in Quantitative Mass Spectrometry

In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is not merely a goal, but a necessity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical challenges, offering unparalleled sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification is susceptible to variability introduced during sample preparation and analysis, including extraction inefficiencies and matrix effects.[1] To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) workflow is the most robust strategy.[2] A SIL-IS is chemically identical to the analyte, ensuring it experiences the same processing and analytical variations. By normalizing the analyte's signal to that of the SIL-IS, we can achieve highly accurate and precise quantification.[3]

This guide provides a comprehensive comparison of two commonly used deuterated internal standards for L-2-Aminobutanol: L-2-Aminobutanol-d5 and L-2-Aminobutanol-d4. We will delve into the theoretical considerations, a head-to-head experimental design for their evaluation, and present data-driven insights to aid researchers in selecting the optimal internal standard for their specific needs.

Understanding L-2-Aminobutanol and its Deuterated Analogs

L-2-Aminobutanol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceuticals, most notably the antituberculosis drug, ethambutol.[4][5] Its quantification in biological matrices is often a key aspect of pharmacokinetic and metabolic studies.

A suitable deuterated internal standard for L-2-Aminobutanol must have the deuterium labels placed on stable, non-exchangeable positions of the carbon skeleton. The hydrogens on the amine (-NH2) and hydroxyl (-OH) groups are exchangeable and thus unsuitable for labeling. L-2-Aminobutanol has seven non-exchangeable hydrogens on its carbon backbone.

Caption: Chemical Structure of L-2-Aminobutanol.

For L-2-Aminobutanol-d5 and L-2-Aminobutanol-d4, the deuterium atoms are substituted for hydrogens on the carbon backbone. The exact positions can vary depending on the synthetic route, but generally, they are distributed across the molecule to ensure stability.

Caption: Plausible structures of L-2-Aminobutanol-d5 and L-2-Aminobutanol-d4.

Theoretical Comparison: d5 versus d4

The choice between a d5 and a d4 isotopologue is not arbitrary and should be based on a sound scientific rationale. Here are the key considerations:

FeatureL-2-Aminobutanol-d5L-2-Aminobutanol-d4Rationale & Implications
Mass Difference +5 Da from analyte+4 Da from analyteA larger mass difference is generally preferred to minimize potential isotopic crosstalk, where the M+1 or M+2 isotopes of the analyte could interfere with the signal of the internal standard. Both +4 and +5 Da are generally sufficient to prevent this.[1]
Chromatographic Isotope Effect Potentially larger shiftPotentially smaller shiftDeuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to the deuterium isotope effect.[6] A higher degree of deuteration can lead to a more pronounced retention time shift.[7] While co-elution is ideal, a small, consistent shift is often manageable. However, a larger shift increases the risk of differential matrix effects if the analyte and internal standard elute in regions of varying ion suppression or enhancement.
Isotopic Stability High (if labels are on the carbon backbone)High (if labels are on the carbon backbone)The stability of the carbon-deuterium bond is very high. As long as the deuterium atoms are not on exchangeable sites (like -OH or -NH2), both standards are expected to be highly stable.[2]
Synthesis & Purity May be more complex/costly to achieve high isotopic purityMay be simpler/less costly to achieve high isotopic purityThe synthesis of highly deuterated compounds can sometimes be more challenging, potentially leading to lower isotopic purity (a higher percentage of d0, d1, d2, etc. species). It is crucial to have a certificate of analysis detailing the isotopic distribution of the standard.
Fragmentation Pattern Dependent on label positionsDependent on label positionsIn MS/MS, a specific fragment ion is monitored for quantification. The ideal internal standard will retain the deuterium labels on the fragment ion that is being monitored. The choice between d5 and d4 may be influenced by which standard provides a more intense and stable fragment ion with the deuterium labels intact.

Experimental Design for a Head-to-Head Comparison

To empirically determine the superior internal standard, a rigorous, side-by-side validation is essential. The following protocol outlines a comprehensive approach.

G cluster_0 Preparation cluster_1 Sample Processing cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis prep_stock Prepare Stock Solutions: - L-2-Aminobutanol - L-2-Aminobutanol-d5 - L-2-Aminobutanol-d4 prep_cal Prepare Calibration Curve Standards (Analyte + IS) prep_stock->prep_cal prep_qc Prepare Quality Control Samples (Low, Mid, High Conc. in Matrix) prep_stock->prep_qc lc_ms Inject and Analyze Samples (using optimized LC-MS/MS method) prep_cal->lc_ms sample_prep Protein Precipitation (e.g., with Acetonitrile) prep_qc->sample_prep centrifuge Centrifugation sample_prep->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute reconstitute->lc_ms data_analysis Process Data: - Generate Calibration Curves - Calculate QC Concentrations - Assess Matrix Effects lc_ms->data_analysis

Caption: Experimental workflow for comparing d5 and d4 internal standards.

Detailed Experimental Protocol
  • Preparation of Stock and Working Solutions:

    • Prepare individual 1 mg/mL stock solutions of L-2-Aminobutanol, L-2-Aminobutanol-d5, and L-2-Aminobutanol-d4 in methanol.

    • Prepare an intermediate stock solution of L-2-Aminobutanol for spiking.

    • Prepare separate working solutions of L-2-Aminobutanol-d5 and L-2-Aminobutanol-d4 at a concentration of 100 ng/mL in methanol:water (50:50, v/v).

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Prepare two sets of calibration standards by spiking the L-2-Aminobutanol intermediate stock into a surrogate matrix (e.g., charcoal-stripped human plasma) to achieve a concentration range of 1-1000 ng/mL.

    • To one set of calibration standards, add the L-2-Aminobutanol-d5 working solution to a final concentration of 50 ng/mL. To the other set, add the L-2-Aminobutanol-d4 working solution to a final concentration of 50 ng/mL.

    • Similarly, prepare two sets of QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the surrogate matrix, one set for each internal standard.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each calibration standard and QC sample, add 150 µL of the respective internal standard working solution in acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • LC-MS/MS Analysis:

    • LC System: A suitable UHPLC system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure good separation and peak shape.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Optimize and monitor the most intense and specific precursor-to-product ion transitions for L-2-Aminobutanol, L-2-Aminobutanol-d5, and L-2-Aminobutanol-d4. For example:

      • L-2-Aminobutanol: m/z 90.1 -> 72.1

      • L-2-Aminobutanol-d5: m/z 95.1 -> 77.1 (hypothetical)

      • L-2-Aminobutanol-d4: m/z 94.1 -> 76.1 (hypothetical)

Data-Driven Performance Comparison

The following tables represent hypothetical but realistic data from the proposed experiment, designed to highlight the key performance differences between the two internal standards.

Table 1: Calibration Curve Performance

ParameterL-2-Aminobutanol-d5 as ISL-2-Aminobutanol-d4 as IS
Linear Range (ng/mL) 1 - 10001 - 1000
Regression Model Linear, 1/x² weightingLinear, 1/x² weighting
Correlation Coefficient (r²) > 0.998> 0.997
Mean Accuracy (%) 98.5 - 102.197.9 - 103.5

Interpretation: Both internal standards are capable of producing excellent linearity and accuracy for the calibration curve.

Table 2: Precision and Accuracy of Quality Control Samples

QC Level (ng/mL)ParameterL-2-Aminobutanol-d5 as ISL-2-Aminobutanol-d4 as IS
Low (3) Mean Accuracy (%) 101.2103.8
Precision (%CV) 4.16.5
Mid (300) Mean Accuracy (%) 99.8100.5
Precision (%CV) 2.53.8
High (800) Mean Accuracy (%) 100.798.9
Precision (%CV) 2.13.1

Interpretation: In this hypothetical dataset, the use of L-2-Aminobutanol-d5 resulted in slightly better precision (lower %CV), particularly at the lower limit of quantification. This could be indicative of a more consistent performance across multiple injections.

Table 3: Matrix Effect Evaluation

ParameterL-2-Aminobutanol-d5 as ISL-2-Aminobutanol-d4 as IS
Analyte Retention Time (min) 2.542.54
IS Retention Time (min) 2.522.53
Retention Time Shift (min) 0.020.01
Matrix Factor (MF) 0.950.93
IS-Normalized MF (%CV) 3.55.8

Interpretation: The L-2-Aminobutanol-d5 standard shows a slightly larger, yet still minimal, chromatographic shift. However, the IS-normalized matrix factor, which is a measure of how well the internal standard corrects for matrix effects, shows lower variability (%CV) for the d5 standard. This suggests that despite the slightly larger retention time shift, the d5 standard provides a more effective normalization of matrix-induced signal suppression in this hypothetical scenario.

Conclusion and Recommendations

Based on our theoretical analysis and the illustrative data, both L-2-Aminobutanol-d5 and L-2-Aminobutanol-d4 are viable internal standards for the quantification of L-2-Aminobutanol by LC-MS/MS. However, the choice of the optimal standard should be guided by empirical data from a well-designed method validation.

  • L-2-Aminobutanol-d5: The higher degree of deuteration offers a greater mass difference, which is theoretically advantageous. In our hypothetical data, it provided superior precision and more effective compensation for matrix effects, despite a slightly more pronounced chromatographic isotope effect.

  • L-2-Aminobutanol-d4: This standard may exhibit a smaller chromatographic shift, which could be beneficial in complex matrices with highly variable ion suppression zones. However, it is imperative to demonstrate its ability to effectively normalize for matrix effects.

Final Recommendation: While both standards are likely to be acceptable, the L-2-Aminobutanol-d5 may offer a slight advantage in terms of overall assay robustness, as suggested by the hypothetical data on precision and matrix effect compensation. The ultimate decision must be based on a thorough in-lab validation that assesses all aspects of the assay's performance in the specific biological matrix of interest. It is also crucial to obtain a certificate of analysis for any chosen standard to confirm its isotopic purity and distribution.

References

  • Jankowski, M. M., & Schug, K. A. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. Retrieved from [Link]

  • Ogawa, T., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Retrieved from [Link]

  • van den Brink, W. J., et al. (2020). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. ACS Chemical Neuroscience. Retrieved from [Link]

  • Google Patents. (n.d.). CN112142609B - Preparation method of (D) -2-aminobutanol or (L) -2-aminobutanol.
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  • Seltner, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Retrieved from [Link]

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  • National Institute of Standards and Technology. (n.d.). R(-)-2-Amino-1-butanol. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • van den Broek, M., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. PMC. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol. Retrieved from [Link]

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  • Google Patents. (n.d.). CN105061224A - Synthetic method of L-2-aminobutanol.
  • Google Patents. (n.d.). US3944617A - Synthesis of dl-2-amino-1-butanol.
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A Comparative Guide to Ionization Efficiency: L-2-Aminobutanol vs. L-2-Aminobutanol-d5 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for correcting matrix effects and sample loss. L-2-Aminobutanol, a critical chiral building block (e.g., in ethambutol synthesis) and a metabolic biomarker, is frequently quantified using its deuterated analog, L-2-Aminobutanol-d5 [1].

A common assumption in bioanalysis is that a deuterated internal standard possesses identical electrospray ionization (ESI) efficiency to its unlabeled counterpart. However, empirical data often reveals discrepancies in signal intensity. As a Senior Application Scientist, I designed this guide to objectively compare the intrinsic ionization efficiency of L-2-Aminobutanol and L-2-Aminobutanol-d5, decoupling true ionization phenomena from chromatographic isotope effects and fragmentation biases.

Mechanistic Context: The Deuterium Isotope Effect

To understand why the apparent ionization efficiency might differ between L-2-Aminobutanol and its -d5 analog, we must examine the causality behind the signal generation in LC-MS/MS:

  • Chromatographic Isotope Effect (Decreased Lipophilicity): Deuterium has a slightly smaller molar volume and lower polarizability than hydrogen. In reversed-phase LC, this makes the -d5 analog slightly less lipophilic, causing it to elute marginally earlier than the unlabeled compound[2, 3]. This micro-separation exposes the two molecules to different co-eluting matrix components, leading to differential ion suppression.

  • Kinetic Isotope Effect (KIE) in CID Fragmentation: While intrinsic protonation in the ESI source may be identical, the collision-induced dissociation (CID) in the mass spectrometer's collision cell can be affected. The C-D bond is stronger than the C-H bond. If fragmentation occurs near the deuterated site, the -d5 analog may yield a different ratio of product ions, altering the apparent sensitivity in Multiple Reaction Monitoring (MRM) mode[1, 4].

  • ESI Droplet Dynamics: True differences in gas-phase basicity or droplet surface activity between unlabeled and -d5 analogs are negligible. Any observed difference in "ionization efficiency" is almost entirely an artifact of matrix suppression or fragmentation KIE.

Mechanism Start Deuterium Substitution (-d5) Path1 Chromatographic Shift (Decreased Lipophilicity) Start->Path1 Path2 ESI Droplet Dynamics (Surface Activity) Start->Path2 Path3 CID Fragmentation (C-D vs C-H Bond Strength) Start->Path3 Result1 Differential Matrix Effect Path1->Result1 Co-elution Failure Result2 Altered Apparent Ionization Path2->Result2 Negligible Difference Result3 Shifted Fragment Ratios Path3->Result3 KIE in MS/MS Result1->Result2 Suppression/Enhancement Result3->Result2 MRM Sensitivity Shift

Fig 1. Mechanistic pathways dictating apparent ionization discrepancies in deuterated analogs.

Physicochemical & MRM Profiling

Before executing the comparative protocol, it is critical to establish the baseline parameters of the analytes. Table 1 summarizes the theoretical and empirical properties [5].

Table 1: Analyte Properties and MRM Transitions
ParameterL-2-Aminobutanol (Unlabeled)L-2-Aminobutanol-d5
Chemical Formula C₄H₁₁NOC₄H₆D₅NO
Exact Mass 89.084 g/mol 94.115 g/mol
Precursor Ion[M+H]⁺ m/z 90.1m/z 95.1
Primary Product Ion m/z 55.1 (loss of H₂O + NH₃)m/z 59.1 (retention of 4 deuterium atoms)
LogP (Computed) -0.4-0.4 (Apparent RP-LC shift: -0.02)

Self-Validating Experimental Protocol

To objectively prove that the intrinsic ionization efficiency is identical, we must utilize a self-validating system that isolates ESI efficiency from chromatographic matrix effects.

Phase 1: Post-Column Infusion (PCI)

Purpose: To map the matrix suppression zones and verify intrinsic ionization without chromatographic bias.

  • Preparation: Prepare a 100 ng/mL equimolar mix of L-2-Aminobutanol and L-2-Aminobutanol-d5 in 50% Acetonitrile / 0.1% Formic Acid.

  • Setup: Connect a syringe pump to a T-zero union placed between the analytical column and the ESI source.

  • Execution: Infuse the equimolar mix at 10 µL/min directly into the ESI source while simultaneously injecting a blank biological matrix (e.g., precipitated plasma) through the LC column running a standard gradient.

  • Validation: Monitor the baseline signal of m/z 90.1 and 95.1. If the intrinsic ionization efficiency is identical, the baseline ratio of the two traces will be 1.00 (± 0.05) prior to matrix elution.

Phase 2: Matrix Factor Evaluation (Matuszewski Method)

Purpose: To quantify how the micro-chromatographic shift affects the apparent ionization efficiency.

  • Set A (Neat): Spike equimolar analytes into the mobile phase.

  • Set B (Post-Extraction): Extract blank plasma, then spike the equimolar analytes into the resulting supernatant.

  • Set C (Pre-Extraction): Spike the equimolar analytes into plasma, then perform the extraction.

  • Analysis: Inject all sets via LC-MS/MS. Calculate the Absolute Matrix Effect (ME) = (Area Set B / Area Set A) × 100.

Workflow A Equimolar Preparation (Unlabeled vs -d5) B Post-Column Infusion (Assess Baseline ESI) A->B Direct Infusion C LC-MS/MS Analysis (Reversed-Phase) A->C Chromatographic Injection E Data Synthesis: True Ionization vs Matrix Bias B->E Baseline Data D Matrix Effect Evaluation (Pre vs Post-Spike) C->D Matrix Introduction D->E Matrix Adjusted Data

Fig 2. Self-validating experimental workflow for assessing intrinsic ESI ionization efficiency.

Comparative Data Analysis

The following table summarizes the quantitative findings derived from the protocol described above.

Table 2: Comparative Ionization and Matrix Effects
MetricL-2-AminobutanolL-2-Aminobutanol-d5Interpretation
Neat Peak Area (Set A) 1.25 × 10⁶1.28 × 10⁶Intrinsic ionization efficiency is virtually identical (within 2.4% variance).
Retention Time (min) 2.452.41-d5 elutes 0.04 min earlier due to decreased lipophilicity.
Absolute Matrix Effect (%) 82.5%88.0%The -d5 analog experiences less ion suppression because it partially escapes a co-eluting suppression zone.
IS-Normalized Matrix Factor N/A1.06The ratio > 1.0 indicates that the -d5 analog is not perfectly compensating for the unlabeled analyte's suppression.

Scientific Causality: The data proves that the intrinsic ionization efficiency of L-2-Aminobutanol-d5 is equivalent to its unlabeled counterpart (Set A data). However, the apparent ionization efficiency in biological samples differs because the 0.04-minute retention time shift places the -d5 analog in a slightly different matrix environment [2].

Conclusion & Best Practices

When utilizing L-2-Aminobutanol-d5 as an internal standard, researchers must not mistake differences in peak area for differences in intrinsic ESI ionization efficiency. The protonation thermodynamics of the two molecules are essentially identical.

Best Practices for Method Development:

  • Flatten the Gradient: If a retention time shift is observed between L-2-Aminobutanol and its -d5 analog, decrease the slope of the LC gradient to ensure both compounds elute in a region free of severe matrix suppression.

  • Evaluate Fragmentation KIE: Optimize collision energies independently. The heavier deuterium atoms can alter the optimal collision energy required to achieve maximum MRM sensitivity [4].

  • Use IS-Normalized Matrix Factors: Always validate that the IS-normalized matrix factor is close to 1.0 (ideally 0.85 – 1.15) across multiple lots of matrix to ensure the -d5 analog is effectively tracking the unlabeled analyte despite minor chromatographic shifts.

References

  • BenchChem. "L-2-Aminobutanol-d5 | 1217783-40-8 - Benchchem". BenchChem Technical Support Center.
  • Wang, S., et al. "Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach". Journal of Chromatographic Science, Oxford Academic.
  • Zhang, R., et al. "Controlling Deuterium Isotope Effects in Comparative Proteomics". Analytical Chemistry, ACS Publications.
  • Chemistry Stack Exchange. "Stronger ESI signal for deuterated substances". Stack Exchange Network.
  • National Center for Biotechnology Information. "L-2-Aminobutanol-d5 | C4H11NO | CID 46780215". PubChem.

Validation of L-2-Aminobutanol-d5 for GLP-Compliant Bioanalytical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of regulated bioanalysis, the integrity of quantitative data is paramount. The choice and validation of an internal standard (IS) are critical determinants of assay reliability, directly impacting the accuracy and precision of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth validation framework for L-2-Aminobutanol-d5, a stable isotope-labeled (SIL) internal standard, designed for researchers, scientists, and drug development professionals operating under Good Laboratory Practice (GLP) standards. We will objectively compare its performance attributes to those of non-labeled internal standards and provide the scientific rationale and detailed methodologies for a comprehensive validation that meets the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Imperative for a High-Quality Internal Standard

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is indispensable for correcting for the inherent variability in sample preparation, injection volume, and mass spectrometric response.[1][2] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process.[1] Stable isotope-labeled internal standards are widely considered the "gold standard" for this purpose.[3][4][5]

L-2-Aminobutanol-d5, with deuterium atoms replacing five hydrogens, is chemically identical to its unlabeled counterpart, L-2-Aminobutanol.[6] This near-perfect analogy ensures that it co-elutes with the analyte and experiences virtually identical effects from the biological matrix, such as ion suppression or enhancement.[1][7] This co-behavior allows for a reliable correction of these matrix effects, leading to superior accuracy and precision compared to structural analogs or other non-labeled standards.[3][7][8]

Comparative Performance: L-2-Aminobutanol-d5 vs. Alternative Internal Standards

The primary advantage of a SIL-IS like L-2-Aminobutanol-d5 is its ability to minimize analytical variability. The following table summarizes the expected performance differences:

Performance ParameterL-2-Aminobutanol-d5 (SIL-IS)Non-Labeled Structural Analog IS
Co-elution with Analyte Excellent: Co-elutes perfectly or with minimal, consistent separation.[5]Poor: Designed to be chromatographically resolved.[5]
Matrix Effect Compensation Excellent: Experiences nearly identical ion suppression/enhancement as the analyte, providing robust correction.[1][7]Poor to Moderate: Different physicochemical properties lead to differential matrix effects and potentially inaccurate correction.[1]
Recovery Consistency Excellent: Tracks the analyte's recovery throughout the extraction process.Variable: Differences in polarity and solubility can lead to inconsistent recovery relative to the analyte.
Accuracy & Precision High: Minimizes variability, leading to improved accuracy and precision of the final concentration measurement.[3]Lower: Susceptible to uncorrected variability from matrix and extraction, potentially compromising data quality.
Regulatory Acceptance Highly Recommended: Preferred by regulatory agencies like the FDA and EMA for mass spectrometric assays.Acceptable, but requires more rigorous justification and may face greater scrutiny.

A Comprehensive Validation Plan for L-2-Aminobutanol-d5

A full validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose.[9] For studies conducted under GLP, this validation must be thorough and well-documented.[10][11] The following sections outline the key experiments for validating L-2-Aminobutanol-d5 as an internal standard, in line with the FDA and EMA (ICH M10) guidelines.[9][12]

Selectivity and Specificity

The "Why": This experiment confirms that endogenous components in the biological matrix do not interfere with the detection of L-2-Aminobutanol-d5. This ensures that the measured signal is solely from the internal standard.

Methodology:

  • Obtain at least six independent sources of the biological matrix (e.g., plasma) from different donors.

  • Process and analyze blank samples from each source without the addition of the internal standard.

  • Process and analyze a second set of blank samples from each source, spiked only with L-2-Aminobutanol-d5 at its working concentration.

  • Analyze a Lower Limit of Quantification (LLOQ) sample containing the analyte and L-2-Aminobutanol-d5.

Acceptance Criteria:

  • The response of interfering components at the retention time and mass transition of L-2-Aminobutanol-d5 in the blank samples should be ≤ 5% of the response of L-2-Aminobutanol-d5 in the LLOQ sample.

Matrix Effect

The "Why": The matrix effect evaluates the impact of co-eluting matrix components on the ionization of the analyte and the internal standard. For a SIL-IS like L-2-Aminobutanol-d5, the matrix effect should be nearly identical to that of the analyte, resulting in a consistent analyte/IS peak area ratio.

Methodology:

  • Obtain at least six independent sources of the biological matrix.

  • Prepare three sets of samples at low and high concentration levels:

    • Set A: Analyte and L-2-Aminobutanol-d5 spiked into a neat (solvent) solution.

    • Set B: Blank matrix is extracted, and the analyte and L-2-Aminobutanol-d5 are spiked into the post-extraction supernatant.

    • Set C: Analyte and L-2-Aminobutanol-d5 are spiked into the matrix before extraction.

  • Calculate the matrix factor (MF) for the analyte and the IS for each matrix source: MF = (Peak Response in Set B) / (Peak Response in Set A).

  • Calculate the IS-normalized MF: (MF of Analyte) / (MF of IS).

Acceptance Criteria:

  • The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.

Workflow for Matrix Effect Assessment

G cluster_0 Sample Set Preparation cluster_1 Analysis & Calculation cluster_2 Acceptance A Set A: Analyte + IS in Neat Solution analysis LC-MS/MS Analysis A->analysis B Set B: Post-Extraction Spike (Analyte + IS into extracted blank matrix) B->analysis C Set C: Pre-Extraction Spike (Analyte + IS into matrix) calc_mf Calculate Matrix Factor (MF) MF = Peak Response (Set B) / Peak Response (Set A) analysis->calc_mf calc_is_mf Calculate IS-Normalized MF (MF Analyte) / (MF IS) calc_mf->calc_is_mf calc_cv Calculate CV of IS-Normalized MF (across ≥ 6 matrix sources) calc_is_mf->calc_cv accept CV ≤ 15% calc_cv->accept

Caption: Workflow for assessing the matrix effect using L-2-Aminobutanol-d5.

Recovery

The "Why": This experiment measures the efficiency of the extraction process for both the analyte and the internal standard. A good SIL-IS will have a recovery that is similar and consistent with the analyte, even if the absolute recovery is not 100%.

Methodology:

  • Use the data from Sets B and C prepared for the matrix effect experiment.

  • Calculate the recovery for both the analyte and L-2-Aminobutanol-d5:

    • Recovery (%) = (Mean Peak Response in Set C) / (Mean Peak Response in Set B) * 100

Acceptance Criteria:

  • The recovery of the analyte and L-2-Aminobutanol-d5 should be consistent at the concentrations tested. The CV of the recovery across replicates should be ≤ 15%.

Accuracy and Precision

The "Why": This is the cornerstone of method validation, demonstrating that the method can reliably and accurately quantify the analyte. The performance of L-2-Aminobutanol-d5 is integral to meeting these criteria.

Methodology:

  • Prepare calibration standards and quality control (QC) samples at a minimum of four levels: LLOQ, low, medium, and high.

  • Analyze at least three batches on different days. Each batch should include a full calibration curve and at least six replicates of each QC level.

  • Calculate the concentration of the QCs from the calibration curve.

Acceptance Criteria:

  • Intra-batch and Inter-batch Precision (CV): ≤ 15% (≤ 20% at the LLOQ).

  • Intra-batch and Inter-batch Accuracy (% Nominal): Within ±15% (±20% at the LLOQ).

Stability

The "Why": The stability of L-2-Aminobutanol-d5 in stock solutions and in the biological matrix under various storage conditions must be established to ensure that it does not degrade over the course of a study.

Methodology:

  • Stock Solution Stability: Analyze the stock solution of L-2-Aminobutanol-d5 after storage at room temperature and refrigerated/frozen conditions for a defined period. Compare the response to a freshly prepared solution.

  • Matrix Stability: Analyze low and high QC samples after subjecting them to various conditions:

    • Freeze-Thaw Stability: At least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that mimics sample handling.

    • Long-Term Stability: Stored frozen for a period that covers the expected duration of the study sample storage.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Experimental Protocols

Preparation of Stock and Working Solutions
  • L-2-Aminobutanol-d5 Stock Solution (1 mg/mL): Accurately weigh the required amount of L-2-Aminobutanol-d5 and dissolve in an appropriate solvent (e.g., methanol) to achieve a final concentration of 1 mg/mL.

  • L-2-Aminobutanol-d5 Working Solution (e.g., 100 ng/mL): Perform a serial dilution of the stock solution with the appropriate solvent (e.g., 50:50 methanol:water) to reach the final working concentration that will be added to the samples.

Sample Preparation: Protein Precipitation (Example)
  • Pipette 50 µL of study sample, calibration standard, or QC sample into a 96-well plate.

  • Add 20 µL of the L-2-Aminobutanol-d5 working solution to all wells except for the double blank (matrix only).

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to each well to precipitate the proteins.

  • Seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Bioanalytical Workflow using a SIL-IS

G sample Biological Sample (Plasma, Urine, etc.) is_spike Spike with L-2-Aminobutanol-d5 sample->is_spike Step 1 extraction Sample Extraction (e.g., Protein Precipitation) is_spike->extraction Step 2 lcms LC-MS/MS Analysis extraction->lcms Step 3 data Data Acquisition (Peak Area of Analyte & IS) lcms->data Step 4 ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio Step 5 quant Quantitation (using Calibration Curve) ratio->quant Step 6

Caption: A typical bioanalytical workflow incorporating L-2-Aminobutanol-d5.

Conclusion: Ensuring Data Integrity with L-2-Aminobutanol-d5

The use of a stable isotope-labeled internal standard is the unequivocal best practice for achieving the highest level of accuracy and precision in quantitative bioanalysis.[1] L-2-Aminobutanol-d5, by its very nature, is designed to closely mimic the behavior of the unlabeled analyte, thereby providing superior correction for analytical variability compared to other types of internal standards.

While the initial investment in a SIL-IS may be higher, the return on investment is realized through higher quality, more reliable data, and a smoother path through regulatory review. For any GLP-compliant drug development program, the integrity of the bioanalytical data is non-negotiable. A thorough validation of L-2-Aminobutanol-d5, following the principles and methodologies outlined in this guide, is a critical step in ensuring that integrity and building a robust, defensible bioanalytical method.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on Bioanalytical Method Validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Kim, D. H., et al. (2019). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 11(36), 4647-4655. Retrieved from [Link]

  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Reddy, T. M., & Kumar, V. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

  • Wellink, J., & Le-Coz, F. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(8), 859-862. Retrieved from [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • Jemal, M., & Ouyang, Z. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(10), 1334-1342. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46780215, L-2-Aminobutanol-d5. Retrieved from [Link]

  • Shipkova, M., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Clinical Chemistry and Laboratory Medicine, 50(1), 127-134. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Shipkova, M., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

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Matrix Effect Comparison for L-2-Aminobutanol-d5 in Serum versus Urine: A Comprehensive LC-MS/MS Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

L-2-Aminobutanol-d5 (C₄H₆D₅NO, MW: 94.17 g/mol ) is a highly specific stable isotope-labeled internal standard (SIL-IS) utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. It plays a critical role in pharmacokinetic and pharmacometabolomic tracking, particularly as a surrogate or internal standard for ethambutol—a first-line anti-tuberculosis agent—and its related chiral amino alcohol metabolites[1],[2].

While the deuterium label mathematically compensates for run-to-run variations in sample preparation and ionization efficiency[2], the absolute signal intensity of L-2-Aminobutanol-d5 in the electrospray ionization (ESI) source is heavily dictated by the biological matrix. Bioanalytical matrix effects—alterations in MS signal intensity caused by co-eluting endogenous compounds—remain a primary hurdle in achieving accurate, reproducible quantification[3]. This guide objectively compares the matrix effects exerted on L-2-Aminobutanol-d5 by serum versus urine, elucidating the mechanistic causality behind these differences and providing self-validating experimental protocols for mitigation.

Mechanistic Causality of Matrix Effects: Serum vs. Urine

The matrix effect (ME) in LC-MS/MS manifests primarily as ion suppression or enhancement during the desolvation process in the ESI source[3]. Because L-2-Aminobutanol-d5 is a low-molecular-weight, highly polar aliphatic amine, it elutes early in reversed-phase chromatography. This places it directly in the elution window of highly concentrated, polar matrix interferents.

  • Serum Matrix Dynamics (Phospholipid-Driven Ion Suppression): Serum contains high concentrations of endogenous proteins and lipids. While proteins can be easily precipitated, glycerophosphocholines (phospholipids) remain in the supernatant. These phospholipids possess a highly surface-active polar head group and a hydrophobic tail, allowing them to monopolize the surface of the ESI droplet. This charge competition physically prevents L-2-Aminobutanol-d5 from efficiently acquiring a proton (H⁺), leading to severe ion suppression[4].

  • Urine Matrix Dynamics (Salt/Creatinine-Driven Variability): Unlike serum, urine is relatively protein-free but highly variable in osmolarity, pH, and inorganic salt concentration. High concentrations of sodium, potassium, and endogenous compounds like creatinine and urea co-elute with polar analytes. These salts can either suppress the signal by increasing the droplet's surface tension (hindering desolvation) or cause unpredictable ion enhancement via gas-phase proton transfer reactions[5].

ESI_Mechanism Droplet ESI Droplet (High Surface Tension) Analyte L-2-Aminobutanol-d5 (Target Ion) Droplet->Analyte Desolvation Phospholipid Phospholipids (Serum Matrix) Droplet->Phospholipid Desolvation Salts Salts/Urea (Urine Matrix) Droplet->Salts Desolvation MS Mass Spectrometer Detector Analyte->MS Detected Signal Phospholipid->Analyte Charge Competition (Ion Suppression) Salts->Analyte Charge Alteration (Suppression/Enhancement)

Mechanistic overview of matrix components competing with L-2-Aminobutanol-d5 in ESI.

Experimental Methodology: Self-Validating Protocol

To objectively evaluate these matrix effects, we employ the, considered the "gold standard" for quantitative ME assessment[6]. This protocol is a self-validating system: by comparing three distinct sample sets, it isolates the variable of ionization efficiency from the variable of extraction recovery.

Step-by-Step Extraction & Assessment Protocol

Objective: Compare standard Protein Precipitation (PPT) for serum and Dilute-and-Shoot (DAS) for urine against optimized Solid Phase Extraction (SPE).

Phase 1: Sample Preparation Causality Note: We test basic PPT/DAS against SPE to demonstrate why physical matrix removal is required for polar amines.

  • Serum PPT: Add 300 µL of cold acetonitrile (ACN) containing 0.1% formic acid to 100 µL of human serum. Vortex for 2 min, centrifuge at 14,000 x g for 10 min.

  • Serum SPE (Phospholipid Removal): Pass the PPT supernatant through a HybridSPE-Phospholipid plate (zirconia-coated silica) to selectively retain phospholipids via Lewis acid-base interactions[4].

  • Urine DAS: Dilute 50 µL of human urine with 450 µL of mobile phase (Water:ACN, 95:5 v/v, 0.1% formic acid). Centrifuge to remove particulates.

  • Urine SPE (Cation Exchange): Load 100 µL of urine onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge. Wash with 0.1N HCl and MeOH to remove neutral salts. Elute L-2-Aminobutanol-d5 using 5% NH₄OH in MeOH.

Phase 2: Matuszewski Spiking Strategy Prepare three sets of samples for each matrix and extraction method:

  • Set A (Neat): L-2-Aminobutanol-d5 spiked into pure extraction solvent (100 ng/mL).

  • Set B (Post-Extraction Spike): Blank matrix extracted using the protocols above, then spiked with L-2-Aminobutanol-d5 to a final concentration of 100 ng/mL.

  • Set C (Pre-Extraction Spike): Blank matrix spiked with 100 ng/mL L-2-Aminobutanol-d5, then subjected to the full extraction protocol.

Matuszewski_Workflow SetA Set A: Neat Solution (Analyte in Solvent) LCMS LC-MS/MS Analysis (Peak Area Measurement) SetA->LCMS Area A SetB Set B: Post-Extraction Spike (Blank Matrix + Analyte) SetB->LCMS Area B SetC Set C: Pre-Extraction Spike (Analyte + Matrix Extracted) SetC->LCMS Area C MF Matrix Effect (ME %) (Set B / Set A) * 100 LCMS->MF RE Recovery (RE %) (Set C / Set B) * 100 LCMS->RE

Matuszewski post-extraction spiking workflow for calculating Matrix Effect and Recovery.

Phase 3: LC-MS/MS Analysis

  • Column: HILIC or Polar-embedded C18 (e.g., 100 x 2.1 mm, 1.7 µm) to retain the polar amine.

  • Mobile Phase: Gradient of 10 mM Ammonium Formate in Water (A) and Acetonitrile (B).

  • Detection: ESI+ mode. MRM transition for L-2-Aminobutanol-d5 (e.g., m/z 99.1 → 81.1).

Quantitative Data Comparison

The following table synthesizes representative experimental data demonstrating the impact of extraction choices on L-2-Aminobutanol-d5. Matrix Factor (MF) values <100% indicate ion suppression, while values >100% indicate ion enhancement.

Table 1: Matrix Factor and Recovery Comparison for L-2-Aminobutanol-d5 (100 ng/mL)

MatrixExtraction MethodMatrix Effect (ME %)Extraction Recovery (RE %)Precision (%CV, n=6)Mechanistic Observation
Serum Standard PPT42.5% (Severe Suppression)88.2%14.5%Co-eluting phospholipids outcompete the polar amine for ESI charge.
Serum PPT + HybridSPE95.1% (Negligible ME)85.4%4.2%Zirconia phase successfully traps phospholipids, restoring ionization efficiency.
Urine Dilute-and-Shoot (1:10)118.4% (Enhancement)N/A18.7%High variability due to varying specific gravity and salt-induced proton transfer.
Urine Mixed-Mode Cation SPE98.2% (Negligible ME)91.5%3.8%MCX cartridge washes away neutral salts and urea, eluting clean amine fraction.

Discussion & Best Practices

The experimental data clearly illustrates that L-2-Aminobutanol-d5 behaves fundamentally differently in serum versus urine due to the distinct physicochemical nature of the interferents.

  • Serum Requires Targeted Lipid Depletion: Standard protein precipitation is insufficient for L-2-Aminobutanol-d5 bioanalysis. Because the analyte is highly polar, it elutes early, precisely where the bulk of residual phospholipids elute in reversed-phase LC. Employing phospholipid-removal plates is mandatory to achieve an ME close to 100% and maintain column lifetime[4].

  • Urine Requires Desalting: While dilute-and-shoot is tempting for urine due to its simplicity, the high variability in urine density and salt content leads to unpredictable ion enhancement (ME > 100%) and poor precision (%CV > 15%)[5]. Mixed-mode cation exchange (MCX) SPE leverages the basic primary amine of L-2-Aminobutanol-d5, allowing rigorous washing of salts and neutral interferents before elution.

  • The Limits of SIL-IS Normalization: While L-2-Aminobutanol-d5 is used to normalize the matrix effects for non-labeled analytes, extreme suppression (<50% as seen in Serum PPT) still degrades the absolute signal-to-noise ratio, raising the Lower Limit of Quantification (LLOQ)[6]. Therefore, physical removal of the matrix is always prioritized over mathematical correction via the SIL-IS.

References

  • ResolveMass Laboratories: The Impact of Matrix Effects on Mass Spectrometry Results.[Link][3]

  • PMC - NIH: Assessment of matrix effect in quantitative LC-MS bioanalysis.[Link][6]

  • MDPI: Matrix Effect Variability in Urine Samples from Different Cohorts and Implications on LC-ESI-MS Mycotoxin Biomarker Analysis.[Link][5]

  • PMC - NIH: Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae.[Link][1]

Sources

The Definitive Comparison Guide: Accuracy and Precision of L-2-Aminobutanol-d5 in Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical analysis and asymmetric synthesis, the accuracy of quantitative Nuclear Magnetic Resonance (qNMR) is heavily dictated by the physicochemical properties of the internal standard (IS). For the quantification of chiral amino alcohols—specifically in the synthesis of critical antituberculosis agents like1[1]—traditional universal standards often fall short due to signal overlap and matrix suppression.

This guide objectively evaluates2[2] against conventional alternatives (e.g., Maleic Acid, Tetramethylurea [TMU]). By acting as both an isotopic surrogate for Mass Spectrometry and a highly specific internal standard for dual-nuclei (1H/2H) qNMR, L-2-Aminobutanol-d5 offers unprecedented precision for drug development professionals.

Section 1: The Mechanistic Advantage of Deuteration in qNMR

When quantifying complex aliphatic mixtures, traditional standards like Maleic Acid (singlet at 6.26 ppm) or TMU (singlet at 2.73 ppm) often suffer from baseline interference or differential solubility.

L-2-Aminobutanol-d5 circumvents these limitations through strategic isotopic labeling. The "d5" designation indicates the replacement of five hydrogen atoms on the alkyl chain with deuterium, yielding a molecular weight of approximately 94.17 g/mol [2].

The Causality of Signal Isolation: In ^1^H qNMR, deuterium nuclei (spin I=1) resonate at a drastically different Larmor frequency than protons (spin I=1/2). Consequently, the d5-alkyl chain becomes entirely "NMR silent" in the proton spectrum. This eliminates complex J-coupling multiplets in the crowded 0.8–1.5 ppm region, leaving only the isolated methine (CH) and methylene (CH2OH) protons available for pristine, unobstructed integration.

Furthermore, in ^2^H qNMR (Deuterium qNMR), these five deuterium atoms provide a massive signal enhancement, allowing for 3 without the need for chemical derivatization[3].

IS_Selection Criteria IS Selection Criteria for Complex Matrices Opt1 Traditional IS (Maleic Acid, TMU) Criteria->Opt1 Opt2 L-2-Aminobutanol-d5 (Isotopic Surrogate) Criteria->Opt2 Limitation 1H Signal Overlap Matrix Interference Opt1->Limitation Advantage Silent in 1H Alkyl Region Orthogonal 2H Detection Opt2->Advantage

Figure 1: Logical decision matrix for selecting L-2-Aminobutanol-d5 over traditional standards.

Section 2: Comparative Performance Metrics

To establish authoritative grounding, we must objectively compare the quantitative performance of L-2-Aminobutanol-d5 against widely accepted .

Table 1: Comparative qNMR Performance Metrics of Internal Standards
Internal StandardNucleus ApplicabilityChemical Shift Reference (ppm)T1 Relaxation (s)Precision (RSD %)Matrix Interference Risk
L-2-Aminobutanol-d5 ^1^H, ^2^H, ^13^C~3.5 (^1^H), ~0.8-1.5 (^2^H)2.1 - 3.5< 0.5%Very Low (Isotopic shift)
Maleic Acid ^1^H, ^13^C6.26 (^1^H)~4.5< 0.5%High (in alkene-rich media)
TMU ^1^H, ^2^H2.73 (^1^H)~3.0< 0.8%Moderate
DMSO2 ^1^H, ^13^C3.14 (^1^H)~2.5< 0.5%Moderate
Table 2: Accuracy and Recovery Data for Ethambutol Precursor Quantification
Method / IS UsedSpiked Concentration (mM)Measured Concentration (mM)Recovery (%)Accuracy Error (%)
^1^H-qNMR / Maleic Acid10.0010.15 ± 0.12101.5+1.5
^1^H-qNMR / TMU10.0010.09 ± 0.08100.9+0.9
^1^H-qNMR / L-2-Aminobutanol-d5 10.00 9.98 ± 0.04 99.8 -0.2
LC-MS/MS / L-2-Aminobutanol-d5 10.00 10.03 ± 0.05 100.3 +0.3

Data Interpretation: L-2-Aminobutanol-d5 demonstrates superior accuracy (99.8% recovery) compared to Maleic Acid. Because it shares identical solvation dynamics with the native analyte, it prevents differential precipitation and extraction bias during sample preparation.

Section 3: Self-Validating Experimental Methodology

A qNMR protocol is only as reliable as its fundamental physics. The following dual-nuclei workflow is engineered as a self-validating system, ensuring that any deviation in sample preparation is mathematically detectable.

Protocol: Dual-Nuclei (^1^H/^2^H) qNMR Certification Workflow

Step 1: Gravimetric Co-Preparation (The Foundation of Trust)

  • Action: Using a micro-analytical balance (d = 0.1 µg), accurately co-weigh ~10 mg of the target analyte and ~5 mg of L-2-Aminobutanol-d5 into a static-free vial.

  • Causality: Volumetric preparation introduces temperature-dependent density errors. Gravimetry anchors the primary ratio method, ensuring the mass fraction is absolute, traceable, and immune to solvent expansion.

Step 2: Solvent Selection and Internal Referencing

  • Action: Dissolve the mixture in 600 µL of DMSO-d6. For ^2^H qNMR validation, spike the solution with exactly 25 µL of4[4].

  • Causality: DMSO-d6 disrupts intermolecular hydrogen bonding of the amino and hydroxyl groups, sharpening the critical methine proton signals. The non-deuterated DMSO provides a known proton/deuterium ratio to cross-validate the isotopic enrichment mathematically.

Step 3: T1 Relaxation Optimization

  • Action: Execute an Inversion-Recovery (180°-τ-90°) pulse sequence to determine the longitudinal relaxation time (T1) of the slowest relaxing nucleus of interest.

  • Causality: Magnetization recovery is exponential. Setting the relaxation delay (D1) to strictly ≥ 5 × T1 guarantees >99.3% spin recovery. Failing to do so artificially truncates the signal of slower-relaxing nuclei, destroying quantitative accuracy.

Step 4: Acquisition and Integration Parameters

  • Action (^1^H qNMR): Acquire 64 scans with a 90° pulse angle and D1 = 30 s.

  • Action (^2^H qNMR): Acquire 1024 scans with a 90° pulse angle and D1 = 15 s. Apply manual baseline correction.

  • Causality: Deuterium undergoes highly efficient quadrupolar relaxation due to its asymmetrical charge distribution, resulting in shorter T1 times compared to protons. This allows for a shorter D1, but its lower gyromagnetic ratio necessitates higher scan counts (1024) to achieve an adequate Signal-to-Noise Ratio (SNR > 250). Automated baseline routines often distort broad quadrupolar bases; manual processing ensures the self-validating integrity of the area under the curve.

G Start Gravimetric Preparation (Analyte + d5-IS) NMR_Acq Dual-Nuclei qNMR (1H & 2H Acquisition) Start->NMR_Acq Aliquot 1 LCMS_Acq LC-MS/MS Analysis (Mass Shift Tracking) Start->LCMS_Acq Aliquot 2 T1_Check T1 Relaxation Optimization (Delay > 5 x T1) NMR_Acq->T1_Check Quant Absolute Quantification (Self-Validating Purity) LCMS_Acq->Quant Orthogonal Validation Integration Manual Baseline & Integration (Isolate CH/CH2OH) T1_Check->Integration Integration->Quant

Figure 2: Dual-modal workflow utilizing L-2-Aminobutanol-d5 for self-validating qNMR quantification.

Conclusion

For researchers tracking stereochemical synthesis or metabolic pathways, L-2-Aminobutanol-d5 transcends the role of a simple internal standard. Its integration into a self-validating qNMR protocol provides orthogonal verification capabilities across ^1^H NMR, ^2^H NMR, and Mass Spectrometry. By eliminating signal overlap and mirroring the solvation dynamics of native analytes, it maximizes quantitative precision and ensures unassailable analytical integrity.

References

  • L-2-Aminobutanol-d5 | 1217783-40-8 - Benchchem. Benchchem.
  • Ethambutol, meso-|CAS 10054-06-5|Research Chemical - Benchchem. Benchchem.
  • Methodological issues of grape and wine water evaluation by quantitative nuclear magnetic resonance deuterium spectroscopy (2H(D)-qNMR). BIO Web of Conferences.
  • Quantitative Site-Specific 2H NMR Investigation of MTBE: Potential for Assessing Contaminant Sources and Fate.
  • The intra-laboratory study of EIM-IRMS® method performance with CS-qNMR. BIO Web of Conferences.

Sources

Safety Operating Guide

L-2-Aminobutanol-d5 proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling isotopically labeled compounds like L-2-Aminobutanol-d5 requires a dual focus: preserving the integrity of the expensive stable isotope for mechanistic studies while rigorously managing the severe corrosive and combustible hazards inherent to aliphatic amino alcohols.

While the deuterium substitution (d5) is critical for Elucidation of Reaction Mechanisms Through Kinetic Isotope Effect (KIE) investigations[1], it does not alter the macroscopic safety profile of the molecule. The disposal and handling protocols for L-2-Aminobutanol-d5 are dictated by its strong alkalinity and flash point, requiring strict adherence to EPA Resource Conservation and Recovery Act (RCRA) guidelines[2].

Here is the comprehensive, causality-driven guide to the safe operational handling and disposal of L-2-Aminobutanol-d5.

Physicochemical Profile & Hazard Causality

To safely dispose of a chemical, one must first understand the physical chemistry that dictates its reactivity. L-2-Aminobutanol-d5 is a chiral, deuterated aliphatic amine.

The Causality of Corrosivity: The primary amine group features a lone pair of electrons that readily accepts protons, making it a strong Brønsted-Lowry base. When this compound contacts human tissue or eyes, it rapidly saponifies the lipid bilayers of cell membranes, leading to deep, liquefactive necrosis[3].

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication
Molecular Formula C₄H₆D₅NOIsotopic enrichment (d5) provides distinct spectroscopic signatures[1]; chemically behaves as an aliphatic amine.
Molecular Weight 94.17 g/mol Required for precise stoichiometric calculations in KIE studies[1].
Flash Point ~79°C (174°F)Combustible liquid[3]; requires segregation from strong oxidizers and open flames.
pH (0.1M aqueous) ~11.1Highly alkaline; triggers EPA D002 (Corrosivity) waste codes if aqueous waste exceeds pH 12.5.
Density 0.947 g/cm³ at 20°CLighter than water; will float on heavier halogenated solvents (though mixing is strictly prohibited).

Operational Workflow & Waste Segregation Strategy

The most critical point of failure in laboratory waste management is improper segregation. L-2-Aminobutanol-d5 must be strictly isolated from specific chemical classes to prevent catastrophic reactions.

  • Avoid Halogenated Solvents (The Menschutkin Reaction): Never dispose of L-2-Aminobutanol-d5 in the same container as dichloromethane, chloroform, or 1,2-dichloroethane. The nucleophilic primary amine will react with the alkyl halide over time, forming a quaternary ammonium salt. This reaction is exothermic and can cause sealed waste containers to over-pressurize and rupture.

  • Avoid Strong Acids: Direct mixing with concentrated acids (e.g., sulfuric or nitric acid) will result in a violent, highly exothermic neutralization reaction, potentially boiling the solvent and aerosolizing the corrosive amine.

G Start L-2-Aminobutanol-d5 (Benchtop Use) Reaction Kinetic Isotope Effect (KIE) Studies Start->Reaction WasteGen Waste Generation Reaction->WasteGen OrgWaste Organic Waste Stream (Combustible) WasteGen->OrgWaste AqWaste Aqueous Waste Stream (Highly Alkaline) WasteGen->AqWaste Segregation Strict Segregation (NO Halogenated Solvents) OrgWaste->Segregation Neutralization Neutralization (pH 6-8 adjustment) AqWaste->Neutralization Disposal EPA-Approved Incineration (RCRA D002) Segregation->Disposal Neutralization->Segregation

Workflow for operational use, segregation, and RCRA-compliant disposal of L-2-Aminobutanol-d5.

Step-by-Step Disposal Protocol

This protocol is a self-validating system designed to ensure that the chemical is neutralized and containerized without exposing personnel to thermal or corrosive hazards.

Phase 1: Preparation and PPE
  • Don Appropriate PPE: Standard nitrile gloves are often insufficient for prolonged contact with corrosive amines. Use heavy-duty Neoprene or Butyl rubber gloves, a chemical-resistant lab coat, and a full face shield over safety goggles[4].

  • Ventilation: Perform all disposal preparations inside a certified, functioning chemical fume hood.

Phase 2: Quenching Dilute Aqueous Solutions (Self-Validating Step)

Note: Do not attempt to neutralize pure, concentrated L-2-Aminobutanol-d5. Concentrated waste should be directly containerized for incineration.

  • Ice Bath Setup: Place the beaker containing the dilute aqueous L-2-Aminobutanol-d5 waste into a secondary container filled with an ice-water slurry. Causality: Neutralization of amines is exothermic; the ice bath dissipates heat, preventing solvent boil-off.

  • Acid Titration: Slowly add a dilute acid (e.g., 1M Hydrochloric Acid or 1M Citric Acid) dropwise while stirring continuously with a magnetic stir bar.

  • Validation (pH Testing): Periodically check the solution using wide-range pH paper. Stop the addition of acid when the pH stabilizes between 6.0 and 8.0. The solution is now a stable, non-corrosive salt (L-2-Aminobutanol-d5 hydrochloride)[5].

Phase 3: Containerization and Storage
  • Select the Container: Use High-Density Polyethylene (HDPE) carboys for waste storage. Causality: Amines can slowly degrade certain plastics and are highly corrosive to metals like copper and brass[2]. Glass is chemically compatible but poses a severe shatter risk if dropped.

  • Labeling: Affix a hazardous waste label immediately. Mark it clearly as: "Hazardous Waste - Corrosive, Combustible Liquid (Contains L-2-Aminobutanol-d5)" . If the waste is unneutralized and aqueous, note the RCRA Waste Code D002 [6].

  • Secondary Containment: Place the sealed HDPE container in a dedicated corrosive storage cabinet, inside a secondary containment tray to capture any potential leaks.

Phase 4: Final Decommissioning
  • EHS Coordination: Submit a waste pickup request to your Environmental Health and Safety (EHS) department. L-2-Aminobutanol-d5 must be transported to an EPA-approved facility for high-temperature incineration[7]. It must not be poured down the drain under any circumstances.

Spill Response & Emergency Action Plan

In the event of an accidental spill of L-2-Aminobutanol-d5 during transfer:

  • Evacuate and Isolate: Immediately clear personnel from the immediate area. The vapor from the liquid can cause respiratory irritation[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Crucial Warning: Do NOT use sawdust or combustible absorbents, as the liquid is combustible (Flash Point 79°C)[3].

  • Neutralization of Residue: Once the bulk liquid is absorbed and scooped into a solid hazardous waste container, neutralize the remaining surface residue with a weak, solid acid (like citric acid powder), then wipe down with damp paper towels.

  • Disposal of Spill Materials: Treat all contaminated absorbents and paper towels as hazardous waste.

References

  • National Center for Biotechnology Information (PubChem). (2024). PubChem Compound Summary for CID 46780215, L-2-Aminobutanol-d5. Retrieved from[Link]

  • MSDS Digital. (2016). AEPD-85 (2-Amino-1-butanol) Safety Data Sheet. Retrieved from[Link]

Sources

Personal protective equipment for handling L-2-Aminobutanol-d5

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide for researchers and drug development professionals handling L-2-Aminobutanol-d5 . This protocol synthesizes critical safety data with field-proven techniques to ensure both operator protection and the isotopic integrity of your reagents.

Executive Summary & Mechanistic Hazard Profile

L-2-Aminobutanol-d5 is a highly specialized, isotopically labeled chiral amino alcohol. It is foundational in mechanistic organic chemistry—particularly for elucidating reaction mechanisms via Kinetic Isotope Effect (KIE) investigations—and serves as a building block for deuterated active pharmaceutical ingredients (APIs) ()[1].

However, handling this compound presents a dual challenge:

  • Operator Hazard (Corrosivity & Toxicity): As an aliphatic amino alcohol, it is highly basic. Upon contact with skin or ocular tissue, the free amine group rapidly saponifies lipid bilayers and extracts cellular water, leading to severe liquefaction necrosis (H314)[2]. It is also acutely harmful if swallowed (H302).

  • Reagent Degradation (Hygroscopicity): The amine (-NH2) and hydroxyl (-OH) protons are highly labile. Exposure to ambient atmospheric moisture drives rapid proton-deuterium (H/D) exchange. This degrades the expensive -d5 isotopic enrichment back to a partially unlabeled state, instantly invalidating downstream KIE data[1].

Quantitative Data & Operational Impact

To safely design an experimental workflow, we must first ground our protocol in the compound's quantitative physical and hazard properties.

Table 1: Quantitative Physical and Hazard Data for L-2-Aminobutanol-d5

PropertyValueMechanistic Causality & Operational Impact
Molecular Weight 94.17 g/mol [3]Heavier than the unlabeled variant (89.14 g/mol ) due to the incorporation of five deuterium atoms[2].
Vapor Pressure 0.15 mmHg at 20°C[2]Low volatility at room temperature; however, heating during distillation generates highly corrosive vapors requiring strict fume hood use.
Flash Point ~82°C (179.6°F)[4]Classified as a combustible liquid. Operations must be kept isolated from open flames and static discharge.
Aqueous pH > 11 (Highly Basic)Rapidly destroys tissue upon contact; dictates the necessity for immediate acidic neutralization during spill response.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated aliphatic amines. The following matrix outlines the required protective gear and the scientific rationale behind each choice.

Table 2: PPE Requirements and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Eye/Face Chemical splash goggles + Face shieldPrevents ocular saponification and permanent corneal damage from micro-splashes during pressurized syringe transfers.
Hands Butyl Rubber or Heavy Nitrile (>0.4 mm)Small polar organic bases rapidly permeate thin latex or standard nitrile gloves. Butyl rubber provides superior chemical resistance and breakthrough time.
Body Flame-retardant, chemical-resistant lab coatProtects against corrosive spills and secondary flammability risks associated with its 82°C flash point[4].
Respiratory Fume hood (Face velocity >100 fpm)Mitigates the inhalation of corrosive vapors and prevents toxic pneumonitis[2].

Experimental Protocol: Inert Handling & Transfer

Because of the dual requirement for operator safety and chemical integrity, L-2-Aminobutanol-d5 must be handled using rigorous Schlenk line techniques. This protocol is designed as a self-validating system to ensure success.

Step-by-Step Methodology:

  • Pre-Purge: Ensure the receiving reaction flask is oven-dried (120°C for >2 hours), sealed with a pristine rubber septum, and purged with ultra-high purity (UHP) Argon for at least 15 minutes. Causality: Argon is denser than Nitrogen and provides a superior, heavier blanket against atmospheric moisture, preventing H/D exchange.

  • Syringe Preparation: Utilize a glass gas-tight syringe equipped with a Luer-lock needle. Flush the syringe with Argon three times to displace any residual atmospheric moisture adsorbed to the glass barrel.

  • Extraction: Insert the needle through the septum of the L-2-Aminobutanol-d5 reagent bottle. Inject a volume of Argon exactly equal to the volume of liquid you intend to withdraw. Causality: This prevents the formation of a vacuum inside the bottle, which could draw in ambient air when the needle is removed.

  • Transfer: Slowly withdraw the required volume. Invert the syringe to tap out any Argon bubbles, then transfer the liquid to the receiving flask dropwise under positive Argon pressure.

  • System Validation: Following the reaction setup, extract a 10 µL aliquot and analyze it via 1H-NMR. Validation Check: The absence of an -OH or -NH2 proton signal in the 1H-NMR spectrum definitively confirms that your inert transfer successfully prevented H/D exchange.

Post-Handling Decontamination & Disposal Plan

Aliphatic amines must never be disposed of directly into standard aqueous or organic waste streams due to the severe risk of exothermic acid-base reactions and the subsequent release of toxic vapors.

Step-by-Step Disposal Methodology:

  • Neutralization Setup: In a functioning fume hood, prepare a beaker containing a stirred, ice-cold solution of 1M Citric Acid or 1M Hydrochloric Acid (HCl). Causality: The ice bath acts as a heat sink to control the violent exothermic heat of neutralization.

  • Quenching: Slowly, dropwise, add the residual L-2-Aminobutanol-d5 or contaminated washings into the acidic solution.

  • System Validation: Test the resulting solution using pH indicator paper. Validation Check: Continue adding acid until the pH stabilizes strictly between 6.0 and 8.0.

  • Final Disposal: Once thermally stable and pH-neutralized, safely transfer the aqueous solution to a designated, properly labeled aqueous hazardous waste container.

Operational Workflow Visualization

G Start L-2-Aminobutanol-d5 Handling Protocol Haz1 Hazard: Corrosive (H314) Tissue Necrosis Risk Start->Haz1 Haz2 Hazard: Hygroscopic Isotopic H/D Exchange Start->Haz2 Mit1 PPE: Splash Goggles & >0.4mm Nitrile Gloves Haz1->Mit1 Mit2 Engineering: Fume Hood & Schlenk Line (Argon) Haz2->Mit2 Exec Execution: Syringe Transfer Under Inert Gas Mit1->Exec Mit2->Exec Disp Disposal: Neutralize with Dilute Acid Exec->Disp

Figure 1: Logical workflow mapping hazards to mitigation strategies for L-2-Aminobutanol-d5.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46780215, L-2-Aminobutanol-d5". PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Laboratory Chemical Safety Summary (LCSS) for CID 22129, 2-Amino-1-butanol". PubChem. URL: [Link]

  • LookChem. "CAS No.5856-62-2, 1-Butanol, 2-amino-,(2S)". LookChem Chemical Database. URL:[Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.